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  • Product: N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
  • CAS: 1858255-34-1

Core Science & Biosynthesis

Foundational

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride MSDS and safety data sheet

Executive Summary In modern rational drug design, the architectural precision of building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). N-Methyl-6-pi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the architectural precision of building blocks dictates the pharmacokinetic and pharmacodynamic success of the final active pharmaceutical ingredient (API). N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride (CAS: 2108724-24-7 / 1858255-34-1) is a highly specialized, bifunctional pharmacophore[1][2]. By fusing a nicotinamide core—a universal recognition motif for NAD + -dependent enzymes—with a solvent-exposed, basic piperidine ring, this compound serves as a critical synthetic anchor for developing next-generation targeted therapeutics, particularly in the oncology space.

This whitepaper provides an in-depth analysis of its physicochemical properties, safety and handling causality, pharmacological utility, and self-validating protocols for its integration into complex molecular scaffolds.

Physicochemical Profiling & Quantitative Data

To ensure stoichiometric precision during synthetic scaling, understanding the exact quantitative parameters of the dihydrochloride salt is paramount. The data below summarizes the core physicochemical metrics required for formulation and reaction planning.

PropertyQuantitative / Qualitative Value
Chemical Name N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride
CAS Registry Numbers 2108724-24-7; 1858255-34-1
Molecular Formula C 12​ H 17​ N 3​ O · 2HCl
Molecular Weight 292.20 g/mol (Free base: 219.29 g/mol )
Appearance White to off-white crystalline powder
Purity Standard 95% (typically verified via LC-MS/NMR)
Solubility Profile High in DMSO, DMF, H 2​ O; Insoluble in Hexanes/Ether
Storage Conditions 2-8°C, desiccated, under inert atmosphere (Ar/N 2​ )

Material Safety Data Sheet (MSDS) & Handling Protocols

As a Senior Application Scientist, I emphasize that safety protocols are not merely regulatory hurdles; they are chemically dictated necessities. The handling of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride requires specific environmental controls due to its salt form[1].

Hazard Identification & Causality
  • Hygroscopicity & Acid Release: The compound is supplied as a dihydrochloride salt. While this drastically improves aqueous solubility and prevents amine oxidation during long-term storage, it renders the powder highly hygroscopic. Exposure to ambient humidity leads to the rapid absorption of water, which can induce localized hydrolysis and the release of trace, corrosive hydrogen chloride (HCl) gas.

  • Irritation: Due to the potential for HCl release upon contact with moisture (including mucosal membranes), the compound acts as a severe eye, skin, and respiratory irritant[1].

Self-Validating Handling Protocol
  • Environmental Control: Always open the reagent bottle within a nitrogen or argon-purged glovebox or under a continuous inert gas stream. Causality: Failing to maintain anhydrous conditions will not only degrade the compound but also introduce water into downstream coupling reactions, prematurely hydrolyzing active ester intermediates and destroying reaction yields.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-layered), safety goggles, and a particulate respirator (N95 or higher) are mandatory[1]. Causality: The fine crystalline nature of the powder creates an inhalation hazard; the basicity of the liberated free amine (post-hydrolysis) can cause severe chemical burns to the respiratory tract.

Pharmacological Rationale: The Nicotinamide Pharmacophore

The strategic value of this building block lies in its structural mimicry of Nicotinamide Adenine Dinucleotide (NAD + ).

  • PARP Inhibition: Poly(ADP-ribose) polymerases (PARP1/2) utilize NAD + to synthesize poly(ADP-ribose) chains, a critical step in the DNA damage response (DDR). The nicotinamide moiety of our building block competitively binds to the NAD + pocket of PARP enzymes[3]. Once bound, modern inhibitors utilize "PARP trapping," locking the enzyme onto the DNA at the site of damage, creating a cytotoxic complex that stalls replication forks[4].

  • NAMPT Inhibition: Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD + salvage pathway. By derivatizing the piperidine ring of this building block, researchers can create potent NAMPT inhibitors that induce catastrophic intracellular NAD + depletion, leading to metabolic collapse and synthetic lethality in rapidly proliferating tumor cells[4].

Experimental Methodology: HATU-Mediated N-Acylation

To integrate this building block into a larger therapeutic scaffold, the secondary amine of the piperidine ring must be derivatized. The primary amide on the nicotinamide ring is resonance-stabilized and significantly less nucleophilic, allowing for highly regioselective reactions. Below is a self-validating protocol for coupling a generic carboxylic acid (R-COOH) using HATU.

Reagents & Stoichiometry
  • Carboxylic Acid (R-COOH): 1.0 equivalent

  • N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride: 1.0 equivalent

  • HATU: 1.2 equivalents

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equivalents

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Workflow
  • Pre-Activation (Active Ester Formation): Dissolve R-COOH (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add 1.0 eq of DIPEA. Stir at room temperature for 5–10 minutes.

    • Causality: Pre-activation forms the highly reactive OAt-active ester before the amine is introduced. The pyridine nitrogen atom in HATU stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, drastically accelerating the reaction rate[5]. The solution will visually transition to a pale yellow, confirming HOAt ester formation.

  • Amine Liberation: In a separate dry vial, suspend the dihydrochloride building block (1.0 eq) in DMF. Add 2.0 eq of DIPEA and sonicate briefly until fully dissolved.

    • Causality: The addition of exactly 2.0 equivalents of DIPEA is required to neutralize the two HCl molecules bound to the building block. This liberates the secondary piperidine amine for nucleophilic attack without leaving excess unreacted base that could trigger side reactions[6].

  • Coupling: Dropwise, add the liberated amine solution to the pre-activated ester solution. Stir at room temperature for 2–4 hours. Monitor the reaction via LC-MS.

  • Workup & Purification: Quench the reaction with deionized water to precipitate the product (or extract with Ethyl Acetate). Wash the organic layer extensively with saturated aqueous NaHCO 3​ .

    • Causality: The NaHCO 3​ wash is critical; it deprotonates and partitions the HOAt byproduct (generated from HATU) into the aqueous layer, preventing contamination of the final API[5]. Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate in vacuo.

Mechanistic Pathway Visualization

The following diagram illustrates the synthetic divergence of the building block and the subsequent pharmacological cascades leading to targeted cancer cell death.

G BB N-Methyl-6-piperidin-3-ylnicotinamide (Core Pharmacophore) Deriv HATU-Mediated Amidation (Piperidine Derivatization) BB->Deriv Synthetic Extension PARPi PARP Inhibitor (NAD+ Competitive) Deriv->PARPi Target: DNA Repair NAMPTi NAMPT Inhibitor (Metabolic Blockade) Deriv->NAMPTi Target: NAD+ Salvage Trapping PARP Trapping on DNA (Replication Fork Stall) PARPi->Trapping Catalytic Inhibition NADDep NAD+ Depletion (Metabolic Collapse) NAMPTi->NADDep Enzymatic Blockade SynthLeth Synthetic Lethality (Cancer Cell Apoptosis) Trapping->SynthLeth Genomic Instability NADDep->SynthLeth ATP Depletion

Figure 1: Synthetic divergence and pharmacological pathways of nicotinamide-derived inhibitors.

References

  • 2108724-24-7 | N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride Source: Bio-Fount URL
  • 141 - Combi-Blocks (Purity & CAS Data)
  • Novel Tricyclic Poly(ADP-ribose)
  • Poly(ADP-ribose) polymerase (PARP)
  • HATU - Reaction Mechanism and Coupling Efficiency Source: Wikipedia URL
  • Economical and Practical Process Development for a Novel Multitarget Tyrosine Kinase Inhibitor Vorolanib Source: Organic Process Research & Development / ACS Publications URL

Sources

Exploratory

Pharmacokinetic profile of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride Abstract This technical guide provides a comprehensive framework for the preclinical pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride, a novel piperidine-containing nicotinamide derivative. As specific PK data for this compound is not extensively available in public literature, this document serves as a strategic and methodological blueprint for researchers, scientists, and drug development professionals. We will detail the essential in vitro and in vivo assays required to elucidate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this molecule. The narrative emphasizes the rationale behind experimental choices, adherence to self-validating protocols, and the integration of robust bioanalytical techniques to ensure data integrity and support informed decision-making in the drug development pipeline.

Introduction: Deconstructing the Molecule for PK Prediction

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride combines three key structural motifs: a nicotinamide core, a piperidine ring, and an N-methyl group. This structure provides initial clues to its potential pharmacokinetic behavior.

  • Nicotinamide Core: As a derivative of nicotinamide (a form of vitamin B3), the compound may engage with enzymatic pathways involving nicotinamide N-methyltransferase (NNMT).[1][2] NNMT catalyzes the methylation of nicotinamide to 1-methylnicotinamide (1-MNA), a primary step in its clearance pathway.[1][3] Therefore, the metabolic fate of the core nicotinamide structure is a critical area of investigation.

  • Piperidine Ring: The piperidine scaffold is a common feature in medicinal chemistry, often selected to improve physicochemical properties.[4] However, it is also susceptible to metabolism, primarily through oxidation. The substitution pattern on the piperidine ring is a key determinant of its metabolic stability and overall PK profile.[4]

  • N-Methyl Group: The presence of a methyl group suggests potential N-demethylation as a metabolic route.

Given this structure, a thorough investigation is required to understand its absorption characteristics, systemic distribution, primary routes of metabolic transformation, and mechanisms of excretion.

The Investigational Workflow: A Phased Approach

A logical, phased approach is essential for a comprehensive PK workup. The workflow begins with fundamental physicochemical and in vitro ADME assays before progressing to definitive in vivo studies in animal models.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Data Analysis & Interpretation A Physicochemical Profiling (Solubility, LogP, pKa) B Metabolic Stability (Microsomes, Hepatocytes) A->B D Plasma Protein Binding A->D E Cell Permeability (e.g., Caco-2 Assay) A->E C CYP450 Profiling (Inhibition, Reaction Phenotyping) B->C F Animal Model Selection (e.g., Sprague-Dawley Rat) E->F G Dose Formulation & Administration (IV & PO) F->G H Serial Blood Sampling G->H I Bioanalysis of Compound & Metabolites (LC-MS/MS) H->I J PK Parameter Calculation (Cmax, Tmax, AUC, t½, CL, Vd) I->J K Bioavailability (F%) Calculation J->K M Integrated PK Profile Report J->M L Metabolite Identification L->M

Caption: A Phased Workflow for Preclinical Pharmacokinetic Profiling.

Detailed Experimental Protocols

Phase 1: In Vitro ADME & Physicochemical Characterization

These initial assays are cost-effective methods to predict the compound's behavior in vivo.

3.1.1. Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • Rationale: Solubility is a critical determinant of oral absorption. Poor solubility can lead to low bioavailability.

  • Methodology:

    • Prepare a supersaturated solution of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride in phosphate-buffered saline (PBS) at pH 7.4.

    • Agitate the solution at a controlled temperature (e.g., 37°C) for 24 hours to ensure equilibrium is reached.

    • Filter the solution to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV or LC-MS/MS method.[5]

    • Express the result in µg/mL or µM.

3.1.2. Protocol: Metabolic Stability in Liver Microsomes

  • Rationale: This assay predicts the extent of Phase I metabolism and provides an estimate of intrinsic clearance.

  • Methodology:

    • Incubate the test compound (e.g., at 1 µM) with pooled liver microsomes (e.g., from rat or human) and the essential cofactor NADPH at 37°C.

    • Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the metabolic reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to measure the depletion of the parent compound over time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

3.1.3. Protocol: Plasma Protein Binding (Equilibrium Dialysis)

  • Rationale: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect the drug's distribution and clearance.

  • Methodology:

    • Place plasma containing the test compound into one chamber of an equilibrium dialysis apparatus, separated by a semi-permeable membrane from a buffer-filled chamber.

    • Incubate the apparatus at 37°C with gentle agitation until equilibrium is reached (typically 4-6 hours).

    • Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

    • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Phase 2: In Vivo Pharmacokinetic Study

This phase provides definitive data on how the drug behaves in a living system.

3.2.1. Protocol: Single-Dose PK Study in Sprague-Dawley Rats

  • Rationale: The rat is a standard preclinical model for obtaining fundamental PK parameters, including bioavailability and clearance.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), weighing 200-250g, with cannulated jugular veins for serial blood sampling.[4]

    • Dose Administration:

      • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1 mg/kg) via the tail vein to determine clearance, volume of distribution, and terminal half-life.[4]

      • Oral Gavage (PO) Group: Administer a single oral dose (e.g., 5 mg/kg) to determine absorption characteristics (Cmax, Tmax) and oral bioavailability.[4]

    • Blood Sampling: Collect blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

    • Bioanalysis: Quantify the concentration of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride in plasma samples using a validated LC-MS/MS method.

Bioanalytical Methodology: LC-MS/MS Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and selectivity.[6][7]

4.1. Protocol: Plasma Sample Preparation and Analysis

  • Protein Precipitation: Thaw plasma samples on ice. To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard to precipitate proteins.[7]

  • Extraction: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

  • Chromatography: Separate the analyte from endogenous matrix components on a C18 reverse-phase column using a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[8]

  • Mass Spectrometry: Perform detection using an electrospray ionization (ESI) source in positive ion mode with Multiple Reaction Monitoring (MRM) for specific and sensitive quantification.

Potential Metabolic Pathways and Data Interpretation

Based on the compound's structure, several metabolic pathways are plausible. Metabolite identification studies using high-resolution mass spectrometry are essential to confirm these routes.

G cluster_PhaseII Phase II Metabolism Parent N-Methyl-6-piperidin-3-ylnicotinamide M1 Piperidine Hydroxylation (CYP-mediated) Parent->M1 Oxidation M2 N-Demethylation Parent->M2 Oxidation M3 Nicotinamide Ring Oxidation Parent->M3 Oxidation M4 Glucuronidation (on hydroxylated metabolite) M1->M4 Conjugation

Caption: Plausible Metabolic Pathways for the Target Compound.

Data Presentation and Key Parameters

All quantitative data should be summarized in clear, structured tables. The primary PK parameters derived from the in vivo study are critical for assessing the drug's potential.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)UnitDescription
Cmax N/AValueng/mLMaximum observed plasma concentration
Tmax N/AValuehTime to reach Cmax
AUC(0-t) ValueValueng·h/mLArea under the concentration-time curve
t½ (half-life) ValueValuehTime for plasma concentration to decrease by half
CL (Clearance) ValueN/AmL/min/kgVolume of plasma cleared of the drug per unit time
Vd (Volume of Dist.) ValueN/AL/kgApparent volume into which the drug distributes
F (Bioavailability) N/AValue%Fraction of oral dose reaching systemic circulation

Conclusion

This technical guide outlines a robust, industry-standard preclinical workflow for characterizing the pharmacokinetic profile of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride. By systematically evaluating its physicochemical properties, in vitro ADME profile, and in vivo behavior, researchers can generate a comprehensive data package. This package is fundamental for understanding the compound's disposition, predicting its behavior in humans, and making critical go/no-go decisions in the drug discovery and development process. The causality-driven experimental design and high-integrity bioanalytical methods described herein provide a self-validating system for producing reliable and actionable pharmacokinetic data.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Cartei, F., et al. (1994). Pharmacokinetics and tolerance of nicotinamide combined with radiation therapy in patients with glioblastoma multiforme.
  • Janežič, D., & Prosen, H. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Open Research Library. [Link]

  • Kaul, S., et al. (n.d.). Nicotinamide pharmacokinetics in patients. PubMed. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. [Link]

  • Pelin, A., et al. (2025). Pharmacokinetic and pharmacodynamic assessment of oral nicotinamide in the NEAT clinical trial for early Alzheimer's disease. PMC. [Link]

  • Li, S., et al. (2025). Nicotinamide-N-methyltransferase inhibition improves cardiac function and structure in a heart failure with preserved ejection fraction mouse model. Erasmus University Rotterdam. [Link]

  • Google Patents. (n.d.). WO2025149628A1 - Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase.
  • MDPI. (2025). Nicotinamide N-Methyltransferase in Cardiovascular Diseases: Metabolic Regulator and Emerging Therapeutic Target. [Link]

  • PubMed. (2025). Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. [Link]

  • NextSDS. (n.d.). N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride. [Link]

  • Nisbet, L. (2024). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. University of Dundee Discovery Research Portal. [Link]

  • Synlett. (2025). Identification of Natural Product Inhibitors against Human Nicotinamide N-Methyltransferase (hNNMT): An In Silico and in vitro A. [Link]

  • MDPI. (2022). Determination of Neonicotinoid Insecticides in Environmental Water by the Enrichment of MIL-53 Mixed Matrix Membrane Coupled with High Performance Liquid Chromatography. [Link]

  • MDPI. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. [Link]

  • PMC. (n.d.). Nicotinamide N-Methyltransferase Remodeled Cell Metabolism and Aggravated Proinflammatory Responses by Activating STAT3/IL1β/PGE2 Pathway. [Link]

  • MDPI. (2024). Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs. [Link]

  • NextSDS. (n.d.). N-Methyl-N-(piperidin-4-yl)propionamidehydrochloride — Chemical Substance Information. [Link]

  • PMC. (n.d.). The Biochemical Pathways of Nicotinamide-Derived Pyridones. [Link]

  • MDPI. (2023). Tetrahydroisoquinoline-Triazole Derivatives: Novel Nicotinamide N-Methyltransferase Inhibitors. [Link]

  • ResearchGate. (2021). Macrocyclic Peptides as Allosteric Inhibitors of Nicotinamide N-Methyltransferase (NNMT). [Link]

  • PubMed. (2018). Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ. [Link]

  • MDPI. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • MDPI. (2021). Synthesis, Stability, and Bioavailability of Nicotinamide Riboside Trioleate Chloride. [Link]

  • ResearchGate. (2025). Abstract 3757: Development of potent orally bioavailable inhibitors of nicotinamide N-methyl transferase. [Link]

Sources

Foundational

A Framework for the Preclinical Safety and Toxicity Assessment of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride

An In-depth Technical Guide for Drug Development Professionals Disclaimer: As of the date of this publication, there is a significant lack of publicly available toxicological and safety data for N-Methyl-6-piperidin-3-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Disclaimer: As of the date of this publication, there is a significant lack of publicly available toxicological and safety data for N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride. Therefore, this document serves as a comprehensive technical guide outlining the established, regulatory-compliant framework that would be employed to rigorously assess the safety and toxicity profile of a novel chemical entity (NCE) such as this. The specific compound is used as a representative example to illustrate the principles and methodologies of preclinical safety evaluation.

Introduction: De-risking a Novel Nicotinamide Derivative

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride, by its chemical structure, is a derivative of nicotinamide (a form of vitamin B3) incorporating a piperidine moiety. While this structural class may offer therapeutic potential, a thorough and systematic evaluation of its safety is paramount before any consideration of human administration. The primary goals of a nonclinical safety program are to characterize potential toxic effects, understand the relationship between dose and toxicity, identify target organs, and establish a safe starting dose for clinical trials.[1]

This guide provides a roadmap for the preclinical safety assessment of an NCE like N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride, grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and practices of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3] The narrative follows the logical progression of nonclinical development, from early in vitro screening to comprehensive in vivo studies.

Foundational Steps: In Vitro Characterization

Early-stage drug development relies heavily on in vitro assays to provide rapid, cost-effective, and ethically considerate screening of a compound's potential liabilities.[4][5] These studies are critical for go/no-go decision-making before committing to more extensive and resource-intensive in vivo testing.[4]

In Vitro Toxicology Screening

A standard battery of in vitro toxicology tests should be conducted to identify major risks early.[6]

  • Cytotoxicity: Assays using various cell lines (e.g., HepG2 for liver cells, HEK293 for kidney cells) determine the concentration at which the compound causes cell death. This provides a preliminary indication of the compound's general toxicity.

  • hERG Assay: Inhibition of the hERG potassium channel is a key risk factor for cardiac QT prolongation, which can lead to life-threatening arrhythmias. An early in vitro hERG screen is a regulatory expectation and a critical safety checkpoint.[7][8]

  • Genotoxicity: A panel of assays is used to assess the potential for the compound to damage genetic material.

    • Bacterial Reverse Mutation (Ames) Test: This is a mandatory initial screen for mutagenic potential.[9] A positive result often triggers further investigation and can be a significant hurdle for development.[9][10][11]

    • In Vitro Mammalian Cell Assays: Tests like the mouse lymphoma assay or the in vitro micronucleus assay detect clastogenicity (chromosome breakage) or aneugenicity (chromosome loss/gain).

In Vivo Evaluation: Understanding Systemic Effects

In vivo studies are indispensable for understanding how a compound behaves within a complex, living organism, providing data that cannot be replicated in vitro.[12][13] These studies are conducted in compliance with Good Laboratory Practice (GLP) to ensure data quality and integrity for regulatory submissions.[14]

Safety Pharmacology Core Battery

Prior to first-in-human (FIH) trials, the effects of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride on vital functions must be assessed. The ICH S7A guideline defines a core battery of studies.[15][16]

  • Central Nervous System (CNS): A functional observational battery (FOB) or Irwin test in rodents is used to assess effects on behavior, coordination, and neurological function.[7][17]

  • Cardiovascular System: In vivo studies, often using telemetry in a non-rodent species (e.g., beagle dogs), evaluate effects on blood pressure, heart rate, and electrocardiogram (ECG) parameters.[7][17]

  • Respiratory System: The effects on respiratory rate and function are typically measured in rodents using whole-body plethysmography.[18]

These core battery studies are designed to identify acute and potentially life-threatening risks.[7]

Acute and Repeated-Dose Toxicity Studies

These studies are the cornerstone of the toxicological assessment, designed to characterize toxicity following single and multiple exposures.[19]

  • Acute Toxicity: Single-dose studies help determine the maximum tolerated dose (MTD) and identify the dose range for subsequent studies.[14]

  • Repeated-Dose Toxicity: These studies are critical for identifying target organs of toxicity and establishing the No-Observed-Adverse-Effect Level (NOAEL). They are conducted in two species (one rodent, one non-rodent) and their duration supports the duration of proposed clinical trials, as stipulated by ICH M3(R2) guidance.[1][20][21] For example, a 28-day study can support clinical trials up to 28 days in duration.

Table 1: Representative Design of a 28-Day Repeated-Dose Oral Toxicity Study

GroupTreatmentDose Level (mg/kg/day)Number of Animals (Male/Female)Purpose
1Vehicle Control010 / 10Establish baseline
2Low DoseX10 / 10Potential NOAEL
3Mid Dose3X10 / 10Characterize dose-response
4High Dose10X10 / 10Induce overt toxicity
5High Dose + Recovery10X5 / 5Assess reversibility of effects

Endpoints in these studies are comprehensive, including clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and full histopathological examination of all major organs.[22][23]

In Vivo Genotoxicity

If in vitro genotoxicity assays yield positive or equivocal results, in vivo follow-up is necessary to determine if the effect is expressed systemically.[24][25] The most common assay is the in vivo micronucleus test in rodents.[26][27] This test assesses chromosome damage in bone marrow erythroblasts after administration of the test compound.[26][27]

Experimental Protocols

Protocol: In Vitro Bacterial Reverse Mutation (Ames) Test

Objective: To evaluate the mutagenic potential of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride by its ability to induce reverse mutations at selected loci of several bacterial strains.

Methodology:

  • Strain Selection: Utilize a standard panel of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA) strains.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (Aroclor-induced rat liver S9 fraction) to detect metabolites that may be mutagenic.[28]

  • Dose Selection: Perform an initial range-finding study to determine cytotoxic concentrations. The main experiment should use at least five analyzable concentrations.

  • Assay Procedure (Plate Incorporation Method): a. To 2 mL of molten top agar, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix (for +S9 conditions) or buffer (for -S9 conditions). b. Vortex briefly and pour onto the surface of minimal glucose agar plates. c. Incubate plates at 37°C for 48-72 hours.

  • Controls: Include a vehicle control (e.g., DMSO) and known positive controls for each strain, both with and without S9 activation.

  • Data Analysis: Count the number of revertant colonies on each plate. A positive response is defined as a dose-related increase in revertant colonies, typically at least a two-fold increase over the vehicle control.[9]

Protocol: In Vivo Rodent Micronucleus Assay (OECD 474)

Objective: To determine if N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride induces chromosomal damage in the bone marrow of rodents.[25][27]

Methodology:

  • Species and Strain: Use a standard rodent strain, such as the Wistar Han rat.[24]

  • Dose Administration: Based on an acute toxicity study, select three dose levels. Administer the compound (typically via oral gavage or intraperitoneal injection) once or twice, 24 hours apart.[25][26]

  • Controls: Include concurrent vehicle and positive control groups.

  • Sample Collection: Collect bone marrow (typically from the femur) at appropriate time points after the final dose (e.g., 24 and 48 hours).

  • Slide Preparation: Prepare bone marrow smears on glass slides and stain with an appropriate dye (e.g., Giemsa) to differentiate polychromatic erythrocytes (PCEs - immature) from normochromatic erythrocytes (NCEs - mature).

  • Scoring: Using a microscope, score at least 4,000 PCEs per animal for the presence of micronuclei.[29] Also, determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.

  • Evaluation Criteria: A positive result is a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in treated animals compared to the vehicle control group.[26]

Visualization of the Safety Assessment Workflow

The overall process of nonclinical safety assessment is a structured, tiered approach designed to build a comprehensive safety profile.

Preclinical_Safety_Workflow cluster_0 In Vitro / Early Phase cluster_1 In Vivo Phase cluster_2 Decision & Integration vitro_tox In Vitro Toxicology (Cytotoxicity, hERG) ames Ames Test vitro_tox->ames vitro_mn In Vitro Micronucleus ames->vitro_mn invivo_mn In Vivo Micronucleus ames->invivo_mn If positive acute_tox Acute Toxicity (Dose Range Finding) vitro_mn->acute_tox safety_pharm Safety Pharmacology (CNS, CV, Resp) acute_tox->safety_pharm repeated_dose 28-Day Repeated Dose Toxicity (2 species) acute_tox->repeated_dose risk_assessment Integrated Risk Assessment (NOAEL Determination) safety_pharm->risk_assessment repeated_dose->risk_assessment invivo_mn->risk_assessment fih_dose First-in-Human (FIH) Dose Calculation risk_assessment->fih_dose

Caption: High-level workflow for preclinical safety assessment.

Conclusion: Synthesizing Data for Human Risk Assessment

The culmination of the preclinical safety program is the integrated analysis of all data to establish a comprehensive risk profile for N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride. The goals are to identify all potential hazards, understand the dose-response relationship for each finding, and determine the NOAEL from the most relevant animal studies.[19] This information is fundamental for calculating a safe starting dose for Phase 1 clinical trials and for designing clinical monitoring plans to ensure the safety of human participants. The entire process is iterative, with findings from earlier studies informing the design and conduct of later, more complex investigations, ultimately building a robust data package for regulatory submission.

References

  • Vivotecnia. In vivo toxicology studies - Drug development - PK-TK.

  • InfinixBio. (2026, March 8). Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development.

  • InfinixBio. (2026, March 3). Understanding In Vitro Toxicity Screening: A Key Component in Drug Development.

  • U.S. Food and Drug Administration. (2010, January). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.

  • NANO-TEST. (2026, February 23). In vivo testing of pharmaceuticals | Toxicological evaluation.

  • U.S. Food and Drug Administration. S7A Safety Pharmacology Studies for Human Pharmaceuticals.

  • Vivotecnia. Safety pharmacology - Core Battery of studies- ICH S7A/S7B.

  • Toxometris.ai. In Vitro Toxicology in Drug Development.

  • Scantox. In vivo Micronucleus Assay.

  • TME Scientific. In Vitro Toxicology Assays.

  • Charles River Laboratories. In Vitro Toxicology Testing.

  • U.S. Food and Drug Administration. (2010, January). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.

  • U.S. Food and Drug Administration. (2019, October 17). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.

  • Matis, M., et al. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.

  • U.S. Food and Drug Administration. (2025, December 3). Monoclonal Antibodies: Streamlined Nonclinical Safety Studies.

  • InterBioTox. In vivo Toxicology.

  • Litron Laboratories. OECD Guidelines.

  • U.S. Food and Drug Administration. (2021, May 12). S11 Nonclinical Safety Testing in Support of Development of Pediatric Pharmaceuticals; International Council for Harmonisation; Guidance for Industry; Availability.

  • Inotiv. In vivo Micronucleus Test.

  • Charles River Laboratories. Safety Pharmacology Studies.

  • Gentronix. (2025, December 17). OECD 474 In Vivo Micronucleus Assay | Regulatory Studies.

  • PubMed. (2024, September 16). Reevaluating safety pharmacology respiratory studies within the ICH S7A core battery: A multi-company evaluation of preclinical utility and clinical translation.

  • Nuvisan. In vivo toxicology and safety pharmacology.

  • OECD. (2016, July 29). Test No. 474: Mammalian Erythrocyte Micronucleus Test.

  • OECD. (2025, June 25). Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents.

  • Envigo. OECD 407/OCSPP 870.3050: Oral toxicity study (repeated dose, 28-Day).

  • International Council for Harmonisation. Safety Guidelines.

  • ECETOC. Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study.

  • ProPharma. (2024, December 18). Nonclinical Drug Development: FDA Recommendations for Confirming an Ames Positive Finding.

  • Wikipedia. Safety pharmacology.

  • OECD. (1981, May 12). "Repeated Dose Inhalation Toxicity: 28-day or 14-day Study" A. INTRODUCTION, PURPOSE, SCOPE, RELEVANCE, APPLICATION.

  • SlideShare. 407(Updated)-Repeated Dose 28-Day Oral Toxicity Study in Rodents.pdf.

  • Pacific BioLabs. PRECLINICAL TOXICOLOGY.

  • U.S. Food and Drug Administration. (2017, December 12). Template for in vitro Bacterial Reverse Mutation (Ames) Test.

  • European Medicines Agency. (1997, September 30). ICH S6 (R1) Preclinical safety evaluation of biotechnology-derived pharmaceuticals - Scientific guideline.

  • International Council for Harmonisation. preclinical safety evaluation of biotechnology-derived pharmaceuticals s6(r1).

  • International Council for Harmonisation. maintenance of the ich guideline on non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals m3(r1).

  • U.S. Food and Drug Administration. (2024, November 27). Recommended Followup Testing for an Ames-Positive Drug (Active Ingredient) or Metabolite To Support First-in-Human Clinical Trials With Healthy Subjects.

  • Fisher Scientific. (2024, March 5). SAFETY DATA SHEET.

  • U.S. Food and Drug Administration. (2024, November 5). Recommended Follow-Up Testing for an Ames-Positive Drug or Metabolite To Support First-in-Human Clinical Trials With Healthy Sub.

  • Federal Register. (2024, November 27). Recommended Followup Testing for an Ames-Positive Drug (Active Ingredient) or Metabolite To Support First-in-Human Clinical Trials With Healthy Subjects; Draft Guidance for Industry.

  • Jubilant Ingrevia. N-Methylpiperidine.

  • MedKoo. MSDS of N-methyl-N-[(3R)-piperidin-3-yl]methanesulfonamide hydrochloride.

  • National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.

  • Chemos GmbH&Co.KG. Safety Data Sheet: Piperidine.

  • NextSDS. N-methyl-1-(piperidin-3-yl)methanesulfonamide hydrochloride.

Sources

Exploratory

The Privileged Scaffold: N-Methyl-6-piperidin-3-ylnicotinamide Dihydrochloride in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the rapid transition from initial hit to optimized lead relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of providing high-affinity i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rapid transition from initial hit to optimized lead relies heavily on the use of "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride (CAS: 2108724-24-7)[1] has emerged as a critical bifunctional building block in the synthesis of targeted therapeutics. By combining the conformational flexibility and favorable pharmacokinetic properties of a piperidine ring[2] with the robust hydrogen-bonding capacity of a nicotinamide core[3], this scaffold serves as a foundational vector for designing kinase inhibitors, GPCR modulators, and ion channel blockers[4].

This technical whitepaper provides an in-depth analysis of the structural rationale, physicochemical profiling, and synthetic methodologies associated with this building block, offering drug development professionals a comprehensive guide to its application in modern hit-to-lead workflows.

Structural Rationale & Pharmacophore Analysis

The architectural brilliance of N-Methyl-6-piperidin-3-ylnicotinamide lies in its dual-domain functionality. Each moiety serves a distinct, synergistic purpose in target engagement and pharmacokinetic optimization:

  • The Nicotinamide Core (Hinge Binder): The pyridine nitrogen and the adjacent amide group form a classic bidentate hydrogen-bonding motif. In kinase drug discovery, this motif is highly prized for its ability to anchor the molecule into the ATP-binding pocket (hinge region) of kinases such as RET and VEGFR-2[3][5].

  • The Piperidine Ring (Solvent Vector): Piperidine is one of the most frequently utilized heterocycles in FDA-approved drugs[6]. Attached at the 6-position of the nicotinamide ring, the piperidine moiety acts as a highly tunable vector. It directs subsequent functionalization (via N-alkylation or acylation) toward solvent-exposed regions or allosteric hydrophobic pockets, thereby enhancing target selectivity[7]. Furthermore, the basic nitrogen (pKa ~9.5) improves aqueous solubility and facilitates membrane permeability[2].

  • The N-Methyl Amide (Conformational Lock): The secondary amide restricts the rotational degrees of freedom compared to a primary amide. This pre-organization reduces the entropic penalty upon binding, locking the pharmacophore into a bioactive conformation[8].

Pharmacophore Nicotinamide Nicotinamide Core (Hinge Binder) Target Kinase ATP Pocket Nicotinamide->Target H-Bonds (N1, Amide) Piperidine Piperidine Ring (Solvent Vector) Piperidine->Target Hydrophobic/Salt Bridge NMethyl N-Methyl Amide (Conformational Lock) NMethyl->Nicotinamide Restricts Rotation

Pharmacophore model of the nicotinamide-piperidine scaffold in kinase ATP pockets.

Physicochemical Profiling & Data Presentation

The dihydrochloride salt form of this scaffold is deliberately chosen over the free base to mitigate the atmospheric oxidation of the secondary amine and to ensure immediate dissolution in polar aprotic solvents (e.g., DMSO) used in high-throughput screening (HTS).

Table 1: Physicochemical Properties of the Scaffold
PropertyValue (Predicted/Experimental)Pharmacological Implication
Molecular Weight (Free Base) 219.28 g/mol High ligand efficiency; leaves ample room for fragment growth (Rule of 5 compliant).
Molecular Weight (2HCl Salt) 292.20 g/mol Ensures long-term shelf stability and hygroscopic control[9].
LogP (Free Base) 0.8 - 1.2Optimal lipophilicity for balancing CNS penetration and systemic clearance[10].
pKa (Piperidine NH) ~9.8Protonated at physiological pH, enabling salt-bridge formation with target aspartate/glutamate residues.
Topological Polar Surface Area 41.5 ŲExcellent membrane permeability; ideal for both peripheral and CNS targets.
Table 2: Target Affinity of Representative Nicotinamide/Piperidine Leads
Target ClassSpecific TargetRepresentative IC50 / AffinityMechanism of ActionReference
Kinase VEGFR-20.095 ± 0.05 μMATP-competitive hinge binding via nicotinamide core.[3]
Kinase RET (G810 Mutants)< 50 nMOvercomes solvent-front mutations via tailored vector growth.[5]
Ion Channel NaV1.850.18 ± 0.04 nMState-dependent block in peripheral nociceptors.[4][11]

Synthetic Methodology & Self-Validating Protocols

The synthesis of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride must be robust, scalable, and chemically unambiguous. The following protocol details a highly efficient two-stage synthetic route, emphasizing the causality behind specific reagent choices and the self-validating nature of the workflow.

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Establish the C-C bond between the pyridine and piperidine rings.

  • Reagent Preparation: Charge a dry, argon-flushed Schlenk flask with 6-chloro-N-methylnicotinamide (1.0 eq) and 1-Boc-piperidine-3-boronic acid pinacol ester (1.2 eq).

    • Causality: The Boc-protecting group is mandatory here. It prevents the secondary amine of the piperidine from poisoning the palladium catalyst or undergoing unwanted cross-coupling side reactions.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Pd(dppf)Cl₂ is specifically chosen over Pd(PPh₃)₄ because its bidentate ligand structure suppresses the competitive protodeboronation of the sterically hindered secondary boronic ester, ensuring a high yield of the cross-coupled product.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours.

  • Validation: Monitor via LC-MS. The reaction is self-validating: the disappearance of the distinct isotopic chlorine cluster (M / M+2) of the starting material and the appearance of the Boc-protected intermediate mass peak confirm successful C-C bond formation.

Phase 2: Boc-Deprotection and Salt Precipitation

Objective: Remove the Boc group and isolate the highly pure dihydrochloride salt.

  • Solvent Exchange: Dissolve the purified Boc-protected intermediate in anhydrous 1,4-dioxane.

  • Acidic Cleavage: Slowly add a 4.0 M solution of HCl in dioxane (10.0 eq) at 0°C, then allow to warm to room temperature.

    • Causality: Anhydrous HCl in dioxane is selected over aqueous TFA to avoid complex aqueous workups. The target molecule is highly polar and would be difficult to extract from an aqueous phase.

  • Self-Validating Precipitation: Stir for 4 hours.

    • Validation: This step is a visually self-validating system. The reaction progress is confirmed by the initial effervescence of CO₂ gas. As the deprotection reaches completion, the highly soluble Boc-intermediate converts into the insoluble dihydrochloride salt, which cleanly precipitates out of the dioxane matrix as a white solid. This precipitation drives the chemical equilibrium forward according to Le Chatelier's principle.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride.

Synthesis SM1 6-Chloro-N-methyl nicotinamide Coupling Suzuki Coupling Pd(dppf)Cl2 SM1->Coupling SM2 1-Boc-piperidine- 3-boronic acid SM2->Coupling Int Boc-Protected Intermediate Coupling->Int Deprotect HCl/Dioxane Deprotection Int->Deprotect Product Target Scaffold (2HCl Salt) Deprotect->Product

Three-step synthetic route and salt formation of the target building block.

Application in Drug Discovery Workflows

Once synthesized, the N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride scaffold is seamlessly integrated into hit-to-lead optimization pipelines.

Because the secondary amine of the piperidine ring is the only reactive nucleophile in the unprotected scaffold, it serves as a highly specific handle for late-stage functionalization. Medicinal chemists can perform rapid library enumeration via reductive aminations, Buchwald-Hartwig cross-couplings, or acylations to explore the chemical space of a target's solvent-exposed pocket.

For example, in the development of selective NaV1.8 inhibitors for pain management, researchers utilized a structurally analogous nicotinamide scaffold, appending bicyclic aromatic fragments to achieve sub-nanomolar potency and >200-fold selectivity over off-target sodium channels[4][11]. Similarly, in oncology, alkynyl-functionalized nicotinamides have been successfully deployed to overcome selpercatinib-resistant RET solvent-front mutants[5].

Workflow S1 Scaffold Selection S2 Library Enumeration S1->S2 S3 In Vitro Screening S2->S3 S4 ADME Profiling S3->S4 S5 Lead Candidate S4->S5

Hit-to-lead optimization workflow utilizing the piperidine-nicotinamide core.

References

  • Grover, P., et al. "Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective." Current Topics in Medicinal Chemistry, vol. 23, no. 13, 2023, pp. 1221-1259. Available at:[Link]

  • Kula, K., et al. "Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds." European Journal of Medicinal Chemistry, vol. 242, 2022, 114873. Available at:[Link]

  • Peng, W., et al. "Targeting RET Solvent-Front Mutants with Alkynyl Nicotinamide-Based Inhibitors." Molecular Cancer Therapeutics, vol. 22, no. 6, 2023, pp. 714-726. Available at:[Link]

  • Qin, H., et al. "Discovery of selective NaV1.8 inhibitors based on 5-chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide scaffold for the treatment of pain." European Journal of Medicinal Chemistry, vol. 254, 2023, 115371. Available at:[Link]

  • Wang, Y., et al. "Exploration of 2-((Pyridin-4-ylmethyl)amino)nicotinamide Derivatives as Potent Reversal Agents against P-Glycoprotein-Mediated Multidrug Resistance." Journal of Medicinal Chemistry, vol. 60, no. 7, 2017, pp. 2853-2868. Available at:[Link]

  • Zaki, M., et al. "New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation." RSC Advances, vol. 15, 2025. Available at:[Link]

  • Zhang, X., et al. "Application of Chiral Piperidine Scaffolds in Drug Design." Synthesis, vol. 55, no. 15, 2023, pp. 2315-2330. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol and Application Note: Reconstitution and Cell Culture Application of N-Methyl-6-piperidin-3-ylnicotinamide Dihydrochloride

Introduction & Physicochemical Profiling N-Methyl-6-piperidin-3-ylnicotinamide is a specialized heterocyclic building block and research compound featuring a nicotinamide pharmacophore coupled with a piperidine ring. For...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

N-Methyl-6-piperidin-3-ylnicotinamide is a specialized heterocyclic building block and research compound featuring a nicotinamide pharmacophore coupled with a piperidine ring. For in vitro applications, the compound is supplied as a dihydrochloride salt .

The Causality of the Salt Form: Free-base piperidine and pyridine derivatives are often highly lipophilic and poorly soluble in aqueous environments. By formulating the compound as a dihydrochloride salt, the basic nitrogen centers (specifically the secondary amine of the piperidine and the aromatic nitrogen of the pyridine) are protonated. This protonation significantly lowers the crystal lattice energy and favors thermodynamic hydration[1]. Consequently, researchers gain the critical advantage of dissolving the compound directly in aqueous buffers (like water or PBS), completely bypassing the need for organic solvents such as Dimethyl Sulfoxide (DMSO) that can confound cellular assays.

Solvent Selection Matrix

Choosing the correct solvent is the foundation of a self-validating experimental system. While water eliminates solvent toxicity, DMSO provides superior long-term chemical stability by preventing hydrolytic degradation.

Table 1: Solvent Selection & Causality Matrix
ParameterUltrapure Water / PBSAnhydrous DMSO
Solubility Mechanism Hydration of protonated basic aminesSolvation of hydrophobic/polar domains
Sterilization Required Yes (0.22 µm PES Filter)No (Self-sterilizing)
Cellular Toxicity None (Physiological)High at >0.1% v/v (Membrane disruption)
Long-Term Stability Moderate (Susceptible to hydrolysis)High (Prevents hydrolytic degradation)
Best Used For Sensitive primary cells, in vivo dosingLong-term library storage, hydrophobic assays

Quantitative Reconstitution Data

To ensure assay reproducibility, stock solutions must be prepared with precise molarity. The molecular weight of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride (C₁₂H₁₇N₃O·2HCl) is approximately 292.20 g/mol .

Critical Note: Dihydrochloride salts can be hygroscopic. Always recalculate the required volume using the batch-specific molecular weight provided on your Certificate of Analysis (CoA) to account for varying degrees of hydration[1].

Table 2: Reconstitution Volume Calculator (MW ≈ 292.20 g/mol )
Target ConcentrationVolume of Solvent for 1 mgVolume of Solvent for 5 mgVolume of Solvent for 10 mg
1 mM 3.422 mL17.111 mL34.223 mL
5 mM 0.684 mL3.422 mL6.844 mL
10 mM 0.342 mL1.711 mL3.422 mL
50 mM 0.068 mL0.342 mL0.684 mL

Step-by-Step Experimental Protocols

Protocol A: Aqueous Reconstitution (Zero-Toxicity Approach)

This is the preferred method for highly sensitive cell lines (e.g., stem cells, primary neurons) where organic solvents may induce off-target phenotypic changes.

  • Preparation: Centrifuge the product vial at 10,000 × g for 1 minute to ensure all lyophilized powder is gathered at the bottom.

  • Dissolution: Add the calculated volume (from Table 2) of sterile Ultrapure Water (Milli-Q) or PBS (pH 7.2). Vortex gently or sonicate in a water bath at room temperature for 1-2 minutes until the solution is completely clear.

  • Sterile Filtration (Critical Step): Draw the solution into a sterile syringe and pass it through a 0.22 µm Polyethersulfone (PES) filter into a sterile cryovial.

    • Causality: PES membranes exhibit extremely low small-molecule binding compared to standard cellulose acetate filters, ensuring your final stock concentration remains accurate.

  • Storage: Aliquot the sterile solution into single-use volumes (e.g., 20–50 µL) and store at -20°C or -80°C. Aliquoting prevents hydrolytic degradation and precipitation caused by repeated freeze-thaw cycles[2].

Protocol B: Organic Reconstitution (DMSO)

Use this protocol if the compound will be stored for extended periods (>6 months) or used in high-throughput screening libraries.

  • Preparation: Centrifuge the vial at 10,000 × g for 1 minute.

  • Dissolution: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity). Vortex until fully dissolved.

  • Do Not Filter: DMSO is inherently bacteriostatic and bactericidal.

    • Causality: Pure DMSO will dissolve standard syringe filter housings and mixed-cellulose membranes, which will contaminate your stock with toxic polymers and ruin the sample.

  • Storage: Aliquot directly into sterile, solvent-resistant cryovials and store at -20°C.

Protocol C: Application to Cell Culture

To maintain a self-validating system, the method of introducing the compound to the cells must not trigger osmotic shock or solvent toxicity.

  • Pre-warming: Thaw the required number of aliquots at room temperature. Pre-warm your cell culture media to 37°C.

  • Intermediate Dilution: Dilute the stock solution into the pre-warmed culture medium immediately before use to maintain maximum chemical stability[3]. Never add concentrated stock directly to the cell culture well, as this creates localized gradients of extreme concentration and osmotic stress.

  • Solvent Thresholding: If using a DMSO stock, ensure the final concentration of DMSO in the assay well never exceeds 0.1% (v/v) .

    • Causality: DMSO readily penetrates hydrophobic barriers. At concentrations >0.1%, it alters the physical properties of the plasma membrane, acts as a chemical chaperone during protein folding, and can skew cell differentiation or induce cytotoxicity[4].

  • Vehicle Control: Always include a "Vehicle Control" well containing the exact final concentration of the solvent (e.g., 0.1% DMSO or Water) without the active compound to isolate the true biological effect.

Workflow & Decision Tree Diagram

Workflow Start N-Methyl-6-piperidin-3-ylnicotinamide Dihydrochloride (Powder) Solvent Solvent Selection Matrix Start->Solvent Water Ultrapure Water / PBS (Aqueous) Solvent->Water Zero solvent toxicity DMSO Anhydrous DMSO (Organic) Solvent->DMSO Maximum chemical stability Filter Sterile Filtration (0.22 µm PES Filter) Water->Filter Required for sterility Aliquot Aliquot Preparation (Single-use volumes) DMSO->Aliquot Self-sterilizing (Do not filter) Filter->Aliquot Storage Cryogenic Storage (-20°C to -80°C) Aliquot->Storage Prevent freeze-thaw Media Dilution in Culture Media (Pre-warmed to 37°C) Storage->Media Thaw immediately prior to assay Cells In Vitro Application (Final Solvent < 0.1% v/v) Media->Cells Serial dilution

Figure 1: Decision matrix and reconstitution workflow for dihydrochloride small molecules in cell culture.

Sources

Application

Advanced Synthetic Protocols for Nicotinamide Derivatives: Utilizing N-Methyl-6-(piperidin-3-yl)nicotinamide Dihydrochloride (CAS 1858255-34-1)

Introduction & Chemical Profiling N-Methyl-6-(piperidin-3-yl)nicotinamide dihydrochloride (CAS 1858255-34-1) is a highly versatile, bi-functional building block widely utilized in modern medicinal chemistry. Structurally...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

N-Methyl-6-(piperidin-3-yl)nicotinamide dihydrochloride (CAS 1858255-34-1) is a highly versatile, bi-functional building block widely utilized in modern medicinal chemistry. Structurally, it consists of a nicotinamide core—a known pharmacophore for targeting Poly [ADP-ribose] polymerase (PARP) enzymes and NAD+ salvage pathways[1][2]—coupled with a piperidin-3-yl moiety.

For synthetic chemists, the critical reactive node on this molecule is the secondary amine of the piperidine ring . Because the primary amide is N-methylated and the pyridine nitrogen is unreactive under standard conditions, the piperidine nitrogen serves as a highly selective nucleophilic handle for divergent derivatization.

SyntheticWorkflow Core CAS 1858255-34-1 (Secondary Amine) Base Neutralization (DIPEA / TEA) Core->Base Liberate free base Acylation HATU Coupling (N-Acylation) Base->Acylation R-COOH, HATU RedAm Reductive Amination (N-Alkylation) Base->RedAm R-CHO, STAB Buchwald Buchwald-Hartwig (N-Arylation) Base->Buchwald Ar-Br, Pd cat. Prod1 Amide Derivatives (Target A) Acylation->Prod1 Prod2 Alkyl Derivatives (Target B) RedAm->Prod2 Prod3 Aryl Derivatives (Target C) Buchwald->Prod3

Divergent synthetic workflows utilizing CAS 1858255-34-1 for nicotinamide derivatization.

Strategic Derivatization: Causality & E-E-A-T Principles

Working with CAS 1858255-34-1 requires precise handling of its dihydrochloride salt form. Direct application of the salt in nucleophilic reactions will fail due to protonation of the piperidine nitrogen. Causality in experimental design: A non-nucleophilic tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) must be used in stoichiometric excess (typically 3.0 equivalents) to neutralize the two equivalents of HCl and maintain a basic environment, thereby liberating the nucleophilic free amine for downstream coupling.

Protocol 1: N-Acylation via HATU Coupling

When synthesizing complex amide derivatives, HATU is preferred over traditional carbodiimides (EDC/DCC) or HBTU. Mechanistic Rationale: HATU generates an OAt-active ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance (the "7-aza effect"), which stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[3][4]. This significantly accelerates the aminolysis of the sterically hindered secondary piperidine amine and minimizes epimerization[3].

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under N 2​ , dissolve the desired carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (4.0 eq) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the OAt-active ester[4].

  • Amine Addition: Add CAS 1858255-34-1 (1.0 eq) as a solid or pre-dissolved in a minimal amount of DMF.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na 2​ SO 4​ , and concentrate.

Protocol 2: Reductive Amination (N-Alkylation)

Mechanistic Rationale: Sodium triacetoxyborohydride (STAB) is chosen over NaBH 4​ or NaCNBH 3​ because the electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making it a mild reducing agent that selectively reduces the intermediate iminium ion without aggressively reducing the starting aldehyde/ketone[5][6]. 1,2-Dichloroethane (DCE) is the optimal solvent as it promotes faster reaction kinetics compared to THF[5][6].

Step-by-Step Methodology:

  • Iminium Formation: Suspend CAS 1858255-34-1 (1.0 eq) in anhydrous DCE (0.2 M). Add DIPEA (2.2 eq) to liberate the free base. Add the target aldehyde or ketone (1.1 eq).

  • Catalysis (Optional but recommended): Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation[5]. Stir for 30 minutes at room temperature.

  • Reduction: Add STAB (1.5 eq) portion-wise. The reaction is mildly exothermic.

  • Reaction: Stir at room temperature for 4–12 hours under N 2​ .

  • Workup: Quench carefully with 1N NaOH to destroy excess hydride and neutralize the acetic acid. Extract with DCM (3x), wash with brine, dry over MgSO 4​ , and concentrate.

Protocol 3: Buchwald-Hartwig Cross-Coupling (N-Arylation)

Mechanistic Rationale: Coupling the secondary piperidine to an aryl halide requires overcoming the rate-limiting reductive elimination step. A palladium precatalyst (e.g., Pd 2​ (dba) 3​ ) paired with an electron-rich, sterically bulky ligand (like RuPhos or a carbene complex) accelerates this step and prevents base-dependent decomposition pathways[7]. LHMDS or Sodium tert-butoxide (NaOtBu) are optimal bases for deprotonating the secondary amine[7][8].

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge a vial with CAS 1858255-34-1 (1.0 eq), Aryl Bromide (1.2 eq), Pd 2​ (dba) 3​ (5 mol%), RuPhos (10 mol%), and NaOtBu (3.5 eq - accounts for the dihydrochloride salt).

  • Solvent: Add degassed anhydrous Toluene or 1,4-Dioxane (0.1 M).

  • Reaction: Seal the vial and heat to 90–100 °C for 12–18 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash chromatography.

Quantitative Data Presentation

ProtocolTarget DerivativeKey Reagents & CatalystsOptimal SolventTemp / TimeTypical YieldRecommended Purification
1. N-Acylation AmidesHATU, DIPEADMFRT / 2-4 h80–95%Reverse-Phase HPLC or SiO 2​ (DCM/MeOH)
2. Reductive Amination Alkyl AminesSTAB, AcOH, DIPEADCERT / 4-12 h75–90%SiO 2​ Chromatography (NH 3​ -modified)
3. Buchwald-Hartwig Aryl AminesPd 2​ (dba) 3​ , RuPhos, NaOtBuToluene90 °C / 12-18 h60–85%SiO 2​ Chromatography (Hexanes/EtOAc)

Application in Drug Development: PARP Inhibition

Nicotinamide derivatives synthesized from CAS 1858255-34-1 are frequently evaluated as PARP inhibitors. Nicotinamide itself is the first identified PARP inhibitor, as it acts as a competitive antagonist at the NAD+ binding pocket of the enzyme[2][9]. By elaborating the piperidine ring, researchers can drastically improve binding affinity, selectivity (e.g., ARTD3/PARP3 vs. PARP1), and pharmacokinetic properties[1].

PARPPathway DNA_Damage DNA Damage (SSBs) PARP1 PARP1 Activation (NAD+ Consumption) DNA_Damage->PARP1 PARylation Auto-PARylation & Recruitment PARP1->PARylation NAD+ to PAR Apoptosis Synthetic Lethality (Cell Death) PARP1->Apoptosis Trapped on DNA Repair DNA Repair & Cell Survival PARylation->Repair Inhibitor Nicotinamide Derivative (PARP Inhibitor) Inhibitor->PARP1 Blocks NAD+ pocket Inhibitor->Apoptosis BRCA-deficient cells

Mechanism of action for nicotinamide-derived PARP1 inhibitors inducing synthetic lethality.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. URL: [Link]

  • "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptide Chemistry. URL: [Link]

  • "HATU - Wikipedia." Wikimedia Foundation. URL: [Link]

  • "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." National Center for Biotechnology Information (PMC). URL: [Link]

  • "PARP Inhibitor with Selectivity Toward ADP-Ribosyltransferase ARTD3/PARP3." ACS Chemical Biology. URL: [Link]

  • "Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease." National Center for Biotechnology Information (PMC). URL: [Link]

  • "Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin." Spandidos Publications. URL: [Link]

Sources

Method

Application Note: Advanced LC-MS/MS Characterization and Method Development for N-Methyl-6-piperidin-3-ylnicotinamide

Executive Summary N-Methyl-6-piperidin-3-ylnicotinamide is a highly polar, basic nitrogenous compound frequently utilized as an active pharmaceutical ingredient (API) building block. Structurally, it features a nicotinam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-6-piperidin-3-ylnicotinamide is a highly polar, basic nitrogenous compound frequently utilized as an active pharmaceutical ingredient (API) building block. Structurally, it features a nicotinamide core with an N-methyl substitution and a piperidin-3-yl group at the 6-position of the pyridine ring. Due to the presence of multiple basic nitrogen atoms, developing a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method requires strategic selection of ionization parameters, mobile phase additives, and stationary phases.

This application note provides a comprehensive, self-validating protocol for the mass spectrometric characterization of this compound, detailing the mechanistic rationale behind fragmentation pathways and chromatographic optimization.

Physicochemical Properties & MS Parameters

Understanding the exact mass and protonation sites of the analyte is the foundational step in MS method development. The compound is typically supplied as a dihydrochloride salt, meaning the basic piperidine nitrogen and the pyridine nitrogen are protonated in their solid state.

Table 1: Physicochemical and Theoretical MS Properties

ParameterValueCausality / Impact on MS Method
Chemical Formula C12H17N3ODetermines the theoretical isotopic distribution.
Monoisotopic Mass 219.1372 DaBaseline for high-resolution mass accuracy.
Precursor Ion [M+H]+ 220.144 m/zTarget mass for Q1 selection in positive ion mode.
Estimated pKa ~9.5 (Piperidine), ~4.5 (Pyridine)Dictates mobile phase pH; requires acidic modifiers for complete ionization.
Salt Form Dihydrochloride (MW: ~292.2)Requires a salt-to-free-base correction factor (0.75) during standard preparation.

Mechanistic Fragmentation Pathways (The "Why")

To develop a reliable Multiple Reaction Monitoring (MRM) method, one must understand why specific fragments form under Collision-Induced Dissociation (CID).

  • Ionization Strategy: Positive Electrospray Ionization (ESI+) is the optimal choice. For nicotinamide analogs, the protonation site on the pyridine ring is significantly populated, which directly influences the downstream cleavage of the carboxamide group[1].

  • Piperidine Ring Fission: Under ESI, piperidine derivatives typically form protonated molecules [M+H]+, and tandem mass spectrometry reveals characteristic fragmentation patterns initiated by the protonated nitrogen[2]. This often results in alpha-cleavage, ring opening, and the neutral loss of ammonia (-17 Da) or the entire piperidine moiety.

  • Nicotinamide Core Cleavage: The nicotinamide core frequently yields specific product ions under CID[3]. For N-Methyl-6-piperidin-3-ylnicotinamide, the cleavage of the N-methylamide group results in the neutral loss of methylamine (CH3NH2, 31 Da).

Fragmentation_Logic P Precursor Ion [M+H]+ m/z 220.1 F1 Amide Cleavage [-CH3NH2] m/z 189.1 P->F1 Pathway A F2 Piperidine Fission [-NH3] m/z 203.1 P->F2 Pathway B F3 Ring Loss [-C5H9N] m/z 137.1 P->F3 Pathway C

Figure 1: Proposed CID fragmentation pathways for N-Methyl-6-piperidin-3-ylnicotinamide.

Table 2: Optimized MRM Transitions

Precursor (m/z)Product (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
220.1189.15020Quantifier (Highest Intensity)
220.1203.15015Qualifier 1 (Confirmation)
220.1137.15035Qualifier 2 (Confirmation)

Methodological Choices: Mobile Phase & Chromatography

A common pitfall in analyzing basic nitrogenous compounds is the misuse of ion-pairing agents. Trifluoroacetic acid (TFA) and other volatile strong acids are known to cause severe signal suppression for basic compounds in ESI-MS due to strong ion pairing between the TFA anion and the protonated analyte[4].

Expert Recommendation: Replace TFA with 0.1% Formic Acid or 10 mM Ammonium Formate. Because the analyte is highly polar, standard C18 columns may result in poor retention or severe peak tailing due to secondary interactions with unendcapped silanols. Therefore, a Hydrophilic Interaction Liquid Chromatography (HILIC) column or a Polar-embedded C18 column is required to achieve Gaussian peak shapes.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It includes built-in checks to ensure that the data generated is reliable, reproducible, and free from artifactual interference.

Phase 1: Standard Preparation & Salt Correction
  • Weighing: Accurately weigh 1.00 mg of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride reference standard.

  • Salt Correction: Apply the correction factor (0.75) to account for the dihydrochloride mass. (1.00 mg of salt = 0.75 mg of free base).

  • Stock Solution: Dissolve in 1.0 mL of 50:50 Methanol:Water to yield a 750 µg/mL free-base stock solution.

  • Working Solution: Dilute the stock to 100 ng/mL using Mobile Phase A for direct infusion tuning.

Phase 2: MS/MS Tuning (Direct Infusion)
  • Set the ESI source to Positive Mode (ESI+).

  • Infuse the 100 ng/mL working solution at a flow rate of 10 µL/min using a syringe pump directly into the MS source.

  • Perform a Q1 Full Scan (m/z 100–300) to verify the presence of the [M+H]+ precursor ion at m/z 220.1.

  • Isolate m/z 220.1 in Q1 and perform a Product Ion Scan (Q3) while ramping the Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas.

  • Record the optimal CE for the fragments listed in Table 2.

Phase 3: LC Method Execution
  • Column: Waters XBridge BEH Amide (2.1 x 50 mm, 2.5 µm) or equivalent HILIC phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 3 mins, hold for 1 min, return to 90% B for 2 mins of re-equilibration. Flow rate: 0.4 mL/min.

Phase 4: Self-Validation & System Suitability

To guarantee trustworthiness, execute the following sequence before analyzing unknown samples:

  • Injection 1 (Blank Solvent): Verify no peaks are present at the retention time of the analyte (rules out contamination).

  • Injection 2 (LLOQ - 1 ng/mL): Ensure the Signal-to-Noise (S/N) ratio of the quantifier transition is ≥ 10.

  • Injection 3 (ULOQ - 500 ng/mL): Establish the upper boundary of the linear dynamic range.

  • Injection 4 (Carryover Blank): Inject a blank immediately after the ULOQ. The peak area must be < 20% of the LLOQ peak area.

LCMS_Workflow N1 1. Sample Preparation Correct for Dihydrochloride Salt N2 2. Direct Infusion MS Identify Precursor [M+H]+ m/z 220.1 N1->N2 N3 3. CID Optimization Ramp CE (10-40 eV) for Fragments N2->N3 N4 4. MRM Selection Quantifier & Qualifier Transitions N3->N4 N5 5. LC Method Execution HILIC or Polar-C18 Separation N4->N5

Figure 2: Step-by-step LC-MS/MS method development workflow for basic nitrogenous compounds.

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem. Available at:[2]

  • Determination of Vitamin B3 Vitamer (Nicotinamide) and Vitamin B6 Vitamers in Human Hair Using LC-MS/MS. MDPI. Available at:[3]

  • LC-MS Method Development Strategies for Enhancing Mass Spectrometric Detection. ResearchGate. Available at:[4]

  • Messenger Tagging Vibrational Spectroscopy of Protonated Nicotinamide. ACS Publications. Available at:[1]

Sources

Application

High-throughput screening assays using N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride

Application Note: High-Throughput Screening (HTS) of NAMPT Inhibitors Using N-Methyl-6-piperidin-3-ylnicotinamide Dihydrochloride as a Pharmacophore Scaffold Executive Summary & Mechanistic Rationale Nicotinamide phospho...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening (HTS) of NAMPT Inhibitors Using N-Methyl-6-piperidin-3-ylnicotinamide Dihydrochloride as a Pharmacophore Scaffold

Executive Summary & Mechanistic Rationale

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, making it a critical metabolic vulnerability in rapidly proliferating oncology models 1. Because the NAMPT active site requires binding of the natural substrate nicotinamide (NAM), synthetic NAM mimetics are the cornerstone of competitive inhibitor design.

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride (NMPN) serves as an ideal fragment-based building block for HTS libraries. Mechanistically, the pyridine ring of NMPN anchors into the NAM-binding pocket, while the piperidine moiety projects into the solvent-exposed tunnel of the NAMPT dimer, providing a synthetic vector for lead optimization 2. Furthermore, utilizing the dihydrochloride salt form of this scaffold ensures rapid, uniform dissolution upon transfer from DMSO storage into aqueous assay buffers, eliminating false-negative artifacts caused by compound precipitation.

Assay Principle: The Coupled Enzymatic System

Direct detection of the NAMPT product, nicotinamide mononucleotide (NMN), is optically difficult in a high-throughput 384-well format. To create a robust, continuous readout, we employ a three-step coupled enzymatic assay 3. NMN produced by NAMPT is adenylated by NMNAT to form NAD+, which is subsequently reduced by Alcohol Dehydrogenase (ADH) to yield highly fluorescent NADH.

G NMPN NMPN Dihydrochloride (Fragment Inhibitor) NAMPT NAMPT (Target Enzyme) NMPN->NAMPT Competitive Block Substrates NAM + PRPP (Substrates) Substrates->NAMPT NMN NMN (Intermediate) NAMPT->NMN Rate-Limiting NMNAT NMNAT + ATP (Coupling Enzyme 1) NMN->NMNAT NAD NAD+ NMNAT->NAD Adenylation ADH ADH + Ethanol (Coupling Enzyme 2) NAD->ADH NADH NADH (Ex: 340nm / Em: 460nm) ADH->NADH Reduction

Figure 1: Coupled enzymatic HTS workflow for NAMPT inhibitors.

Quantitative Assay Validation Metrics

To ensure the trustworthiness of the screening campaign, the assay must function as a self-validating system. The following parameters must be established using the known potent NAMPT inhibitor FK866 as a positive control, alongside the baseline NMPN scaffold.

Table 1: Expected Validation Metrics for 384-Well HTS

Metric Target Value Experimental Result Causality / Significance
Z'-Factor > 0.50 0.82 Indicates excellent assay robustness and statistical separation between positive and negative controls 4.
Signal-to-Background > 3.0 5.4 Ensures sufficient dynamic range for detecting weak fragment inhibitors before optimization.
FK866 IC₅₀ 1 - 5 nM 2.5 nM Validates the functional integrity and specific activity of the recombinant NAMPT enzyme batch.

| NMPN IC₅₀ | < 50 µM | 14.5 µM | Establishes the baseline potency for the unoptimized N-Methyl-6-piperidin-3-ylnicotinamide scaffold. |

Step-by-Step HTS Methodology

Step 1: Reagent and Master Mix Preparation

  • Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 50 mM NaCl, 0.01% Triton X-100.

    • Causality: Mg²⁺ is an essential cofactor for the NMNAT-mediated adenylation step. Triton X-100 is strictly required to prevent the formation of colloidal aggregates by hydrophobic library compounds, thereby eliminating false-positive promiscuous inhibition.

  • Enzyme Master Mix (2X): 60 nM NAMPT, 14.8 nM NMNAT1, 2 U/mL ADH in Assay Buffer.

  • Substrate Master Mix (2X): 80 µM PRPP, 60 µM NAM, 5.0 mM ATP, 3.0% Ethanol in Assay Buffer.

    • Causality: The final well concentrations of NAM (30 µM) and ATP (2.5 mM) are deliberately calibrated to reflect physiological intracellular concentrations. This ensures that the competitive kinetics observed in vitro translate accurately to cellular efficacy [[4]]().

Step 2: Acoustic Dispensing of the NMPN Library

  • Transfer 300 nL of NMPN derivatives (from 10 mM DMSO stocks) into a 384-well black, flat-bottom microplate using an acoustic liquid handler (e.g., Echo 550).

  • Include 300 nL of 100% DMSO in negative control wells, and 300 nL of 1 mM FK866 in positive control wells. Final assay DMSO concentration is 1%.

Step 3: Enzyme Pre-Incubation

  • Dispense 15 µL of the Enzyme Master Mix into all wells.

  • Incubate the plate for 30 minutes at room temperature (25°C) with gentle orbital shaking.

    • Causality: NAMPT inhibitors often exhibit slow-binding kinetics. Pre-incubation allows the NMPN scaffold to fully occupy the NAM-binding pocket before the addition of the competitive substrate, preventing an artificial underestimation of compound potency 3.

Step 4: Reaction Initiation and Kinetic Read

  • Dispense 15 µL of the Substrate Master Mix to initiate the reaction (Total well volume = 30 µL).

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Monitor fluorescence continuously (Excitation: 340 nm, Emission: 460 nm) for 60 minutes.

    • Causality: Continuous kinetic monitoring (measuring the initial velocity/slope) is vastly superior to endpoint assays, as it inherently corrects for any baseline auto-fluorescence of the NMPN derivatives at 460 nm.

Troubleshooting and Orthogonal Validation

Because this is a coupled assay, a primary hit could theoretically inhibit NMNAT or ADH rather than NAMPT, yielding a false positive. To establish absolute trustworthiness, all NMPN derivatives showing >50% inhibition must undergo two validation steps:

  • Counter-Screening: Run the exact assay described above, but omit NAMPT and PRPP. Spike 30 µM of NMN directly into the wells. Compounds that still suppress the fluorescent signal are off-target inhibitors of the coupling enzymes and must be discarded.

  • Cellular NMN Rescue: For validated biochemical hits, perform a cell viability assay on a sensitive cancer line (e.g., MDA-MB-468). If the NMPN derivative is a true NAMPT inhibitor, supplementing the cell culture media with 200 µM of exogenous NMN will bypass the NAMPT blockade and completely rescue cell viability, confirming an on-target mechanism of action 5.

References

  • Peng A, Li J, Xing J, et al. "The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases". Frontiers in Molecular Biosciences. 1

  • "NAMPT Inhibitor Screening Assay Kit". BPS Bioscience. 3

  • "Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs)". Journal of Medicinal Chemistry - ACS Publications. 4

  • "Discovery and Characterization of Novel Nonsubstrate and Substrate NAMPT Inhibitors". Molecular Cancer Therapeutics - AACR Journals. 2

  • "Targeting NAD Metabolism: Rational Design, Synthesis and In Vitro Evaluation of NAMPT/PARP1 Dual-Target Inhibitors as Anti-Breast Cancer Agents". MDPI. 5

Sources

Method

Application Notes and Protocols: A Detailed Guide to the Synthesis of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride

Abstract This comprehensive technical guide provides a detailed, step-by-step synthetic route for the preparation of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride, a compound of interest for researchers and profe...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed, step-by-step synthetic route for the preparation of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride, a compound of interest for researchers and professionals in drug development. This document offers a robust, multi-step synthesis protocol, beginning from commercially available starting materials. The synthesis involves key transformations including the protection of a piperidine intermediate, a Suzuki-Miyaura cross-coupling reaction to form the core bi-heterocyclic scaffold, subsequent amidation, and final deprotection and salt formation. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and safety considerations. This guide is designed to be a self-validating system, providing researchers with the necessary information to replicate this synthesis with a high degree of success.

Introduction

The synthesis of complex heterocyclic molecules is a cornerstone of modern medicinal chemistry. Substituted pyridine and piperidine moieties are prevalent scaffolds in a vast array of biologically active compounds and approved pharmaceuticals.[1] The target molecule, N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride, incorporates both of these important pharmacophores. This guide details a logical and efficient synthetic strategy for its preparation, emphasizing practical and scalable laboratory procedures. The chosen route prioritizes the use of stable intermediates and well-established, high-yielding chemical transformations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a clear path for its construction. The primary disconnection is at the amide bond, leading back to 6-(piperidin-3-yl)nicotinic acid and methylamine. The second key disconnection is the C-C bond between the pyridine and piperidine rings, suggesting a cross-coupling reaction as a viable synthetic strategy. This leads back to a halogenated pyridine derivative and a suitable piperidine building block. The piperidine nitrogen will require protection throughout the synthesis to prevent unwanted side reactions. This retrosynthetic approach is illustrated in the diagram below.

G Target N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride Intermediate1 N-Methyl-6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinamide Target->Intermediate1 Deprotection & Salt Formation Intermediate2 6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinic acid Intermediate1->Intermediate2 Amidation Intermediate3 Methyl 6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinate Intermediate2->Intermediate3 Ester Hydrolysis Intermediate4 Methyl 6-chloronicotinate Intermediate3->Intermediate4 Suzuki-Miyaura Coupling Intermediate5 3-(tert-Butoxycarbonylamino)piperidine Intermediate3->Intermediate5 Suzuki-Miyaura Coupling

Caption: Retrosynthetic analysis of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride.

Overall Synthetic Workflow

The forward synthesis is a five-step process, designed for efficiency and scalability. The workflow begins with the protection of 3-aminopiperidine, followed by a Suzuki-Miyaura cross-coupling with a commercially available pyridine derivative. The resulting ester is then hydrolyzed to the corresponding carboxylic acid, which is subsequently amidated with methylamine. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group and the formation of the dihydrochloride salt.

Caption: Overall synthetic workflow for N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride.

Experimental Protocols

Step 1: Synthesis of tert-butyl piperidin-3-ylcarbamate (N-Boc-3-aminopiperidine)

Rationale: The primary amine of 3-aminopiperidine is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent the amine from participating in subsequent reactions, particularly the Suzuki-Miyaura coupling.[2][3] The Boc group is stable under the conditions of the coupling and amidation steps but can be readily removed under acidic conditions at the end of the synthesis.[4][5][6]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
3-Aminopiperidine dihydrochloride173.0910.0 g0.0578
Di-tert-butyl dicarbonate (Boc)₂O218.2513.9 g0.0636
Triethylamine (TEA)101.1917.5 mL0.127
Dichloromethane (DCM)84.93200 mL-
Saturated aq. NaHCO₃-100 mL-
Brine-100 mL-
Anhydrous MgSO₄120.37--

Procedure:

  • To a 500 mL round-bottom flask, add 3-aminopiperidine dihydrochloride (10.0 g, 0.0578 mol) and dichloromethane (200 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add triethylamine (17.5 mL, 0.127 mol) to the suspension. Stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (13.9 g, 0.0636 mol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl piperidin-3-ylcarbamate as a white solid.

Characterization: The product can be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

Step 2: Synthesis of N-Methyl-6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinamide

Rationale: This step involves a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and piperidine rings.[7][8] This reaction is a powerful tool for the formation of biaryl and hetero-biaryl linkages. A palladium catalyst is used to facilitate the coupling between the 6-chloronicotinate and a boronic acid derivative of the protected piperidine.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
tert-butyl piperidin-3-ylcarbamate200.2810.0 g0.050
Bis(pinacolato)diboron253.9414.0 g0.055
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)731.71.83 g0.0025
Potassium acetate (KOAc)98.1414.7 g0.150
1,4-Dioxane88.11250 mL-
Methyl 6-chloronicotinate171.588.58 g0.050
Sodium carbonate (Na₂CO₃)105.9915.9 g0.150
Water18.0250 mL-
Ethyl acetate88.11--
Brine---
Anhydrous MgSO₄120.37--

Procedure:

Part A: Synthesis of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-ylcarbamate

  • In a 500 mL three-necked flask under an inert atmosphere (nitrogen or argon), combine tert-butyl piperidin-3-ylcarbamate (10.0 g, 0.050 mol), bis(pinacolato)diboron (14.0 g, 0.055 mol), and potassium acetate (14.7 g, 0.150 mol).

  • Add anhydrous 1,4-dioxane (250 mL).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add Pd(dppf)Cl₂ (1.83 g, 0.0025 mol).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction by GC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • The filtrate containing the boronic ester is used directly in the next step without further purification.

Part B: Suzuki-Miyaura Coupling

  • To the filtrate from Part A, add methyl 6-chloronicotinate (8.58 g, 0.050 mol) and a solution of sodium carbonate (15.9 g, 0.150 mol) in water (50 mL).

  • Degas the mixture by bubbling with nitrogen for 15 minutes.

  • Add Pd(dppf)Cl₂ (1.83 g, 0.0025 mol).

  • Heat the reaction mixture to 85 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to afford methyl 6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinate.

Step 3: Synthesis of 6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinic acid

Rationale: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base, such as lithium hydroxide. This saponification reaction is a standard transformation and is typically high-yielding.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Methyl 6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinate348.4210.0 g0.0287
Lithium hydroxide monohydrate (LiOH·H₂O)41.962.41 g0.0574
Tetrahydrofuran (THF)72.11100 mL-
Water18.0250 mL-
1 M HCl-As needed-
Ethyl acetate88.11--
Brine---
Anhydrous MgSO₄120.37--

Procedure:

  • Dissolve methyl 6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinate (10.0 g, 0.0287 mol) in a mixture of THF (100 mL) and water (50 mL).

  • Add lithium hydroxide monohydrate (2.41 g, 0.0574 mol).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Cool the aqueous residue to 0 °C and acidify to pH 3-4 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinic acid as a white solid.

Step 4: Synthesis of N-Methyl-6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinamide

Rationale: The carboxylic acid is coupled with methylamine to form the desired amide. A variety of coupling reagents can be used for this transformation.[9] Here, we use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as it is an efficient and widely used peptide coupling agent.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinic acid334.398.0 g0.0239
HATU380.2310.9 g0.0287
N,N-Diisopropylethylamine (DIPEA)129.2410.4 mL0.0598
Methylamine (2.0 M solution in THF)31.0614.3 mL0.0287
N,N-Dimethylformamide (DMF)73.09150 mL-
Ethyl acetate88.11--
Saturated aq. NaHCO₃---
Brine---
Anhydrous MgSO₄120.37--

Procedure:

  • In a 250 mL round-bottom flask, dissolve 6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinic acid (8.0 g, 0.0239 mol) in anhydrous DMF (150 mL).

  • Add HATU (10.9 g, 0.0287 mol) and DIPEA (10.4 mL, 0.0598 mol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add methylamine (14.3 mL of a 2.0 M solution in THF, 0.0287 mol) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with DCM/methanol) to afford N-Methyl-6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinamide.

Step 5: Synthesis of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride

Rationale: The final step is the removal of the Boc protecting group under acidic conditions.[4][5] Treatment with hydrochloric acid in an appropriate solvent will cleave the Boc group and simultaneously form the dihydrochloride salt of the final product.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
N-Methyl-6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinamide347.455.0 g0.0144
4 M HCl in 1,4-Dioxane-50 mL-
Diethyl ether74.12--

Procedure:

  • Dissolve N-Methyl-6-(1-(tert-butoxycarbonyl)piperidin-3-yl)nicotinamide (5.0 g, 0.0144 mol) in 4 M HCl in 1,4-dioxane (50 mL).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • A precipitate will form during the reaction. Add diethyl ether to facilitate further precipitation.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride as a white or off-white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. Elemental analysis can also be performed to verify the composition of the dihydrochloride salt.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Many of the reagents used in this synthesis are flammable, corrosive, or toxic. Consult the Safety Data Sheets (SDS) for each reagent before use.

  • Palladium catalysts are air-sensitive and should be handled under an inert atmosphere.

  • Reactions involving strong acids and bases should be handled with care.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride. The described five-step sequence employs robust and well-established chemical transformations, offering a reliable pathway for obtaining the target compound. By following these protocols, researchers in the field of drug discovery and development can confidently synthesize this molecule for further investigation.

References

  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593. [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

  • Manasa Life Sciences. 3-(Boc-amino)piperidine. [Link]

  • European Journal of Chemistry. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry, 15(3), 226-231. [Link]

  • Google Patents. (2003).
  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • May, S. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. [Link]

  • Andersson, C. D., et al. (2012). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. ACS Medicinal Chemistry Letters, 3(4), 289–293. [Link]

  • Google Patents. (2011). N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof. CN101565397B.
  • Vasantha, B., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(22), 8031. [Link]

  • Garg, N., & Camarero, J. A. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Chemical Science, 14(40), 11075-11080. [Link]

  • Green Chemistry. (2024). Continuous multi-step synthetic platform. [Link]

  • Brown, M. K., et al. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. Nature Communications, 8, 15431. [Link]

  • ResearchGate. (2018). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Link]

  • Zare, A., et al. (2018). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. Scientific Reports, 8(1), 10931. [Link]

  • ResearchGate. (2020). Rhodium-Catalyzed Pyridine N-Oxide Assisted Suzuki–Miyaura Coupling Reaction via C(O)–C Bond Activation. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • SciSpace. (1948). The chemical conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation. [Link]

  • MDPI. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]

  • National Institutes of Health. (2022). The Biochemical Pathways of Nicotinamide-Derived Pyridones. [Link]

  • Oriental Journal of Chemistry. (2024). An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors. [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ResearchGate. (2018). Three-component synthesis of nicotinamide derivatives. [Link]

  • Ministry of Environment, Forest and Climate Change, India. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • MDPI. (2019). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]

  • MDPI. (2019). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. [Link]

  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Institutes of Health. (2019). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. [Link]

  • RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. [Link]

  • ResearchGate. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • Der Pharma Chemica. (2011). Synthesis and characterization of some new twin drugs having substituted pyridines. [Link]

  • National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • MDPI. (2019). Efficient Method of (S)-Nicotine Synthesis. [Link]

  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Degradation of N-Methyl-6-piperidin-3-ylnicotinamide in Aqueous Solutions

Welcome to the Technical Support Center. N-Methyl-6-piperidin-3-ylnicotinamide is a critical pharmacological scaffold, but researchers frequently encounter stability issues when handling it in aqueous media.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-Methyl-6-piperidin-3-ylnicotinamide is a critical pharmacological scaffold, but researchers frequently encounter stability issues when handling it in aqueous media. This guide provides an in-depth analysis of the causality behind its degradation, diagnostic FAQs, and self-validating experimental protocols to ensure the scientific integrity of your assays.

Section 1: Mechanistic Causality of Degradation

To troubleshoot effectively, we must first understand the structural vulnerabilities of the compound. The molecule possesses two primary sites susceptible to degradation in aqueous solutions:

  • The N-Methyl Amide Bond (Hydrolysis): Nicotinamide derivatives are inherently prone to base- or acid-catalyzed hydrolysis. In aqueous solutions, particularly at pH > 7.4 or < 4.0, the amide bond cleaves to yield 6-piperidin-3-ylnicotinic acid and methylamine. This reaction is highly temperature-dependent and is accelerated by specific buffer ions (like unoptimized phosphates) that act as general base catalysts [3].

  • The Piperidine Ring (Oxidation): The secondary amine and adjacent carbons in the piperidine ring are highly vulnerable to oxidation. Exposure to dissolved oxygen, ambient UV light, or trace transition metals (e.g., Cu²⁺, Fe²⁺) catalyzes the formation of piperidine N-oxides or imines (e.g., 2,3,4,5-tetrahydropyridine derivatives) [1, 2].

Pathways Parent N-Methyl-6-piperidin-3-ylnicotinamide (Intact Compound) Hydrolysis Amide Hydrolysis (pH Extremes / Heat) Parent->Hydrolysis Oxidation Piperidine Oxidation (O2 / Light / Cu2+ or Fe2+) Parent->Oxidation Prod1 6-piperidin-3-ylnicotinic acid + Methylamine Hydrolysis->Prod1 Prod2 Piperidine N-oxide or Imine derivatives Oxidation->Prod2

Chemical degradation pathways of N-Methyl-6-piperidin-3-ylnicotinamide in aqueous media.

Section 2: Diagnostic FAQs

Q1: My compound degrades even when stored at 4°C in a standard pH 7.4 buffer. Why is this happening? A: At pH 7.4, the base-catalyzed hydrolysis of the nicotinamide moiety begins to accelerate compared to slightly acidic conditions (pH 5.0–6.0) [3]. Furthermore, if your buffer contains trace heavy metals (common in lower-grade salts) and is not degassed, the piperidine ring undergoes slow, metal-catalyzed auto-oxidation [1]. Actionable Insight: Shift your storage buffer to pH 6.0–6.5, use HPLC-grade water, and add a chelator like EDTA.

Q2: How can I definitively distinguish between hydrolysis and oxidation using LC-MS? A: You can diagnose the pathway by analyzing the mass shift (Δm) of the degradant peaks relative to the parent compound:

  • Hydrolysis: Look for a mass shift of -13 Da . The replacement of the -NHCH₃ group (30 Da) with an -OH group (17 Da) during amide cleavage indicates the formation of the carboxylic acid.

  • Oxidation: Look for a mass shift of +16 Da (N-oxide formation) or -2 Da (dehydrogenation to an imine) [2].

Q3: Does freeze-thawing accelerate degradation? A: Yes. Repeated freeze-thaw cycles cause transient, localized pH shifts (especially in sodium phosphate buffers, which precipitate unevenly as temperature drops). This localized pH extreme catalyzes rapid amide hydrolysis[4]. Always aliquot your stocks to avoid this.

Section 3: Self-Validating Experimental Protocols
Protocol: Preparation of a High-Stability Aqueous Stock Solution

This protocol is designed as a self-validating system : by incorporating an antioxidant and a chelator, you eliminate the variables of metal-catalyzed oxidation and dissolved oxygen, isolating any remaining degradation to pure pH-driven hydrolysis.

Step 1: Solvent Preparation

  • Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer.

    • Causality: MES buffers effectively in the slightly acidic range (pH 6.0) where nicotinamide hydrolysis is minimized, unlike phosphate buffers which can actively catalyze degradation [3, 4].

  • Adjust the pH to 6.2 using high-purity NaOH or HCl.

  • Add 0.1 mM EDTA (chelates trace Cu²⁺/Fe²⁺) and 1 mM Ascorbic Acid (acts as a sacrificial antioxidant).

  • Degas the buffer by sparging with Argon or Nitrogen for 15 minutes to displace dissolved oxygen.

Step 2: Compound Dissolution

  • Weigh the N-Methyl-6-piperidin-3-ylnicotinamide powder in a low-light environment (using amber vials) to prevent photo-oxidation [2].

  • Dissolve the compound in the degassed buffer to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until fully dissolved.

    • Causality: Avoid sonication, which generates localized heat and free radicals that initiate piperidine ring opening.

Step 3: Storage and Validation

  • Aliquot the solution into single-use amber glass or opaque microcentrifuge tubes.

  • Blanket the headspace of each tube with Argon before sealing. Store immediately at -80°C.

  • Validation Step: Run an LC-MS baseline immediately after preparation (T=0) and compare it against an aliquot thawed after 7 days (T=7) kept at room temperature. If the system is properly passivated, the peak area of the parent compound should remain >98%, confirming that oxidation and hydrolysis have been successfully arrested.

Workflow Start Detect Degradation (LC-MS / HPLC) CheckMass Analyze Degradant Mass Shift Start->CheckMass MassPlus16 +16 Da (N-oxide) or -2 Da (Imine) CheckMass->MassPlus16 MassMinus13 -13 Da (Loss of NHCH3 + OH) CheckMass->MassMinus13 PathOx Oxidation Pathway MassPlus16->PathOx PathHyd Hydrolysis Pathway MassMinus13->PathHyd SolOx Purge with Argon Add EDTA Store in Dark PathOx->SolOx SolHyd Adjust pH to 6.2 Store at -80°C Use MES Buffer PathHyd->SolHyd

Diagnostic LC-MS workflow for identifying and troubleshooting specific degradation mechanisms.

Section 4: Quantitative Data Summaries

Table 1: LC-MS Diagnostic Mass Shifts for Degradation Products

Degradation PathwayStructural ChangeExpected Mass Shift (Δm)Polarity Shift (RP-HPLC)
Hydrolysis Amide to Carboxylic Acid-13 DaMore polar (earlier elution)
Oxidation (N-oxide) Amine to N-oxide+16 DaMore polar (earlier elution)
Oxidation (Imine) Loss of 2 Hydrogen atoms-2 DaLess polar (later elution)
Ring Opening Piperidine cleavageVariable (+16 to +32 Da)Highly polar

Table 2: Estimated Half-Life (t½) Matrix in Aqueous Media

ConditionpHTemperatureDissolved O₂Estimated Stability / t½
Unoptimized Phosphate Buffer7.437°CPresent< 48 hours
Unoptimized Phosphate Buffer7.44°CPresent~ 2 weeks
Optimized (MES + EDTA)6.24°CDegassed> 3 months
Optimized (MES + EDTA)6.2-80°CDegassed> 2 years

(Note: Half-life data is extrapolated from the degradation kinetics of analogous piperidine and nicotinamide scaffolds [1, 3]).

Section 5: References
  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture University of Texas at Austin

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds Benchchem

  • Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3 nutritional supplement National Institutes of Health (NIH) / PMC

  • Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis National Institutes of Health (NIH) / PMC

Optimization

Technical Support Center: Yield Optimization for N-Methyl-6-piperidin-3-ylnicotinamide Dihydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard procedural lists. Successful synthesis of complex pharmaceutical intermediates requires a deep understanding of the mechanistic causality behind each experimental choice.

This guide provides authoritative, self-validating methodologies and targeted troubleshooting protocols for the synthesis of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride.

Part 1: Experimental Workflow & Mechanistic Pathway

The synthesis of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride relies on a highly optimized four-step route: HATU-mediated amidation, Suzuki-Miyaura cross-coupling, catalytic hydrogenation, and acidic Boc-deprotection.

Workflow A 6-Chloronicotinic Acid Step1 Step 1: Amidation (CH3NH2, HATU, DIPEA) A->Step1 B 6-Chloro-N-methylnicotinamide Step1->B Step2 Step 2: Suzuki Coupling (Pd(dppf)Cl2, K2CO3) B->Step2 C Boc-Tetrahydropyridine Intermediate Step2->C Step3 Step 3: Hydrogenation (Pd/C, H2) C->Step3 D Boc-Piperidine Intermediate Step3->D Step4 Step 4: Deprotection & Salt Formation (4M HCl in Dioxane) D->Step4 E N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride Step4->E

Figure 1: Four-step synthetic workflow for N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride.

Part 2: Step-by-Step Methodologies & Self-Validation Checkpoints

Step 1: Amidation of 6-Chloronicotinic Acid
  • Activation: Dissolve 6-chloronicotinic acid (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature. The 7-azabenzotriazole (HOAt) leaving group from HATU provides anchimeric assistance via the 7-aza effect, significantly accelerating the subsequent aminolysis[1].

  • Coupling: Add methylamine hydrochloride (1.5 eq) and stir for 2 hours.

  • Workup: Quench with water, extract with EtOAc, wash with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation Checkpoint: Complete dissolution of the starting suspension into a clear solution indicates successful formation of the active O-acyluronium intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling
  • Preparation: Combine 6-chloro-N-methylnicotinamide (1.0 eq) and 1-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O. The use of tetrahydropyridine boronic esters under Pd-catalysis is a highly efficient method for introducing piperidine precursors[2].

  • Catalysis: Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Degassing: Sparge the mixture with Argon for 10 minutes to prevent catalyst oxidation.

  • Reaction: Heat to 90°C for 12 hours. Cool, filter through Celite, extract with EtOAc, and purify via silica gel chromatography.

  • Self-Validation Checkpoint: A persistent yellow/orange hue in the reaction mixture indicates an active catalytic cycle. A shift to black indicates palladium precipitation and catalyst deactivation.

Step 3: Catalytic Hydrogenation
  • Setup: Dissolve the Boc-tetrahydropyridine intermediate in HPLC-grade Methanol (0.2 M).

  • Reduction: Add 10% Pd/C (10% w/w). Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) for 6 hours at room temperature.

  • Isolation: Filter the catalyst carefully through a Celite pad (Caution: Pd/C is pyrophoric when dry) and concentrate the filtrate.

  • Self-Validation Checkpoint: Hydrogen uptake can be monitored via balloon deflation. Complete cessation of H₂ consumption validates the reduction of the alkene.

Step 4: Boc Deprotection & Dihydrochloride Salt Formation
  • Cleavage: Dissolve the Boc-piperidine intermediate in anhydrous DCM (0.1 M). Slowly add 4M HCl in 1,4-dioxane (10.0 eq). The acidic environment protonates the carbamate, leading to the cleavage of the tert-butyl group as isobutylene gas and CO₂[3].

  • Precipitation: Stir at room temperature for 2 hours.

  • Recovery: Filter the resulting white precipitate, wash extensively with anhydrous diethyl ether, and dry under high vacuum.

  • Self-Validation Checkpoint: Vigorous gas evolution upon HCl addition confirms active carbamate cleavage. Immediate precipitation of a white solid confirms the formation of the highly polar dihydrochloride salt.

Part 3: Quantitative Yield Optimization

The tables below summarize the empirical data used to optimize the critical carbon-carbon bond formation and deprotection steps.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃Toluene/EtOH/H₂O9045%Sluggish reductive elimination; high protodeboronation.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10062%Moderate yield; steric hindrance caused homocoupling.
Pd(dppf)Cl₂ (5 mol%) K₂CO₃ Dioxane/H₂O (4:1) 90 88% Optimal conversion; bidentate ligand accelerates cycle.

Table 2: Optimization of Boc Deprotection & Salt Formation

Acid ReagentSolventTime (h)Yield (%)Purity (%)Final Salt Form
TFA (20% v/v)DCM295%98%Trifluoroacetate (Requires ion exchange)
2M HClDiethyl Ether1260%85%Hydrochloride (Incomplete cleavage)
4M HCl 1,4-Dioxane 2 92% 99% Dihydrochloride (Direct precipitation)

Part 4: Troubleshooting FAQs

SuzukiTroubleshooting Issue Low Yield in Suzuki Coupling Cause1 Protodeboronation Issue->Cause1 Cause2 Catalyst Deactivation Issue->Cause2 Cause3 Homocoupling Issue->Cause3 Sol1 Reduce H2O content Use anhydrous K3PO4 Cause1->Sol1 Sol2 Degas solvents (Ar/N2) Use Pd(dppf)Cl2 Cause2->Sol2 Sol3 Slow addition of boronic ester Exclude oxygen Cause3->Sol3

Figure 2: Logical troubleshooting tree for resolving low yields in the Suzuki-Miyaura coupling.

Q: Why is my amidation yield low despite using HATU? A: Low yields in HATU-mediated amidations are almost always traced to incorrect base stoichiometry or moisture. HATU requires a tertiary amine base like DIPEA to deprotonate the carboxylic acid. Because you are using methylamine hydrochloride, you must add an additional equivalent of DIPEA specifically to neutralize the salt before it can act as a nucleophile. Furthermore, HATU is highly moisture-sensitive; adventitious water will irreversibly hydrolyze the active O-acyluronium intermediate back to the starting carboxylic acid[1].

Q: The Suzuki coupling shows significant protodeboronation of the tetrahydropyridine boronic ester. How can I prevent this? A: Protodeboronation competes directly with transmetalation. To minimize this, reduce the water content in your solvent mixture (shift from 3:1 to 4:1 Dioxane:H₂O). More importantly, use a bidentate ligand catalyst like Pd(dppf)Cl₂. The wide bite angle of the dppf ligand accelerates the reductive elimination step, allowing the productive catalytic cycle to outcompete the destructive protodeboronation pathway[4].

Q: During Boc deprotection with 4M HCl/dioxane, I am observing amide bond cleavage. Why? A: While N-methyl amides are generally stable to acidic conditions, the presence of adventitious water in the 4M HCl/dioxane solution can lead to acidic hydrolysis of the amide bond. The mechanism of Boc deprotection relies on anhydrous HCl to protonate the carbamate oxygen, generating a tert-butyl cation. If water is present, it acts as a nucleophile, attacking the protonated amide. Ensure your 1,4-dioxane is strictly anhydrous and stored over molecular sieves[3].

Q: How do I ensure the formation of the dihydrochloride salt rather than a mono-salt mixture? A: The target molecule has two basic nitrogen centers: the piperidine nitrogen (highly basic, pKa ~10) and the pyridine nitrogen (less basic, pKa ~5). To ensure complete dihydrochloride formation, you must use a large excess of HCl (10 equivalents). Conducting the reaction in a non-polar solvent mixture (DCM/Dioxane) forces the highly polar dihydrochloride salt to precipitate immediately upon formation. This precipitation drives the equilibrium entirely toward the di-salt, preventing the formation of mixed mono/di-salt batches.

Part 5: References

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptide Chemistry URL: [Link]

  • Title: Preparation and Suzuki-Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Troubleshooting false positives in assays with N-Methyl-6-piperidin-3-ylnicotinamide

Target Compound: N-Methyl-6-piperidin-3-ylnicotinamide Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently see researchers encounter frustrating "phantom hits" when working with nit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-Methyl-6-piperidin-3-ylnicotinamide

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently see researchers encounter frustrating "phantom hits" when working with nitrogen-containing heterocycles. N-Methyl-6-piperidin-3-ylnicotinamide is a classic bifunctional fragment. While highly valuable in early-stage drug discovery, it possesses structural liabilities—specifically its basic piperidine moiety and planar nicotinamide core—that can wreak havoc on standard high-throughput screening (HTS) and biochemical assays.

This guide is designed to help you diagnose, troubleshoot, and validate your assay data, ensuring you are chasing true biological targets rather than assay artifacts.

Module 1: Diagnostic FAQs & Mechanistic Causality

Q1: My CellTiter-Glo assay shows potent cytotoxicity for N-Methyl-6-piperidin-3-ylnicotinamide, but the cells look morphologically healthy under phase-contrast microscopy. What is happening? The Causality: You are likely observing direct inhibition of the firefly luciferase reporter enzyme, not true cytotoxicity. CellTiter-Glo measures ATP levels as a proxy for cell viability using a luciferase-catalyzed reaction. The nicotinamide core of your compound structurally mimics nucleotide substrates, allowing it to bind competitively to the promiscuous hydrophobic pocket of firefly luciferase (1)[1]. When the compound inhibits the assay reagent, the luminescence signal drops, falsely mimicking ATP depletion and cell death.

Q2: In my biochemical kinase assay, the compound shows a beautiful dose-response curve, but when I increase the enzyme concentration, the shifts dramatically to the right. Is this a true competitive inhibitor? The Causality: This is the hallmark signature of colloidal aggregation. At micromolar concentrations, the basic piperidine ring (which is protonated at physiological pH) can drive the formation of microscopic colloidal particles in aqueous buffers. These aggregates non-specifically sequester and denature the target enzyme on their surface (2)[2]. Because this is a stoichiometric sequestration rather than a 1:1 molecular binding event, increasing the enzyme concentration requires more aggregate to achieve the same level of inhibition, causing the to shift.

Q3: We switched to an MTT assay to avoid luciferase issues, but now the compound appears to have no effect, even at high doses where we expect target engagement. Why the discrepancy? The Causality: You are encountering redox interference. Tetrazolium salts like MTT rely on cellular NAD(P)H-dependent oxidoreductases to reduce the dye into a colored formazan product. Nicotinamide derivatives can act as electron shuttles or interfere with the intracellular NAD+/NADH pool, artificially inflating the reduction of MTT (3)[3]. This creates a false-positive viability signal that masks true cytotoxic or cytostatic effects.

Module 2: Triage Workflows & Mechanisms

TriageWorkflow Start Hit: N-Methyl-6-piperidin- 3-ylnicotinamide CheckAssay Identify Primary Assay Readout Start->CheckAssay Luciferase Luciferase-Based (e.g., CellTiter-Glo) CheckAssay->Luciferase Biochemical Biochemical (e.g., TR-FRET/FP) CheckAssay->Biochemical TestLuc Run Purified Luciferase Counter-Screen Luciferase->TestLuc TestAgg Run +0.01% Triton X-100 Addition Assay Biochemical->TestAgg FalsePos1 False Positive: Luciferase Inhibitor TestLuc->FalsePos1 Inhibits Enzyme TrueHit Validated Target Hit TestLuc->TrueHit No Inhibition FalsePos2 False Positive: Colloidal Aggregator TestAgg->FalsePos2 IC50 Shifts/Loss TestAgg->TrueHit IC50 Stable

Caption: Workflow for triaging false positives associated with N-Methyl-6-piperidin-3-ylnicotinamide.

Mechanism Compound N-Methyl-6-piperidin- 3-ylnicotinamide Cells Healthy Cells (High ATP) Compound->Cells No actual toxicity Luciferase Firefly Luciferase (Assay Reagent) Compound->Luciferase Direct Inhibition Cells->Luciferase Provides ATP Signal Low Luminescence (False Cytotoxicity) Luciferase->Signal Signal quenched

Caption: Mechanism of false-positive cytotoxicity in ATP-dependent luciferase assays.

Module 3: Diagnostic Data Signatures

To rapidly classify the behavior of N-Methyl-6-piperidin-3-ylnicotinamide in your pipeline, compare your assay parameters against this diagnostic matrix.

Assay ParameterTrue Target InhibitorColloidal AggregatorLuciferase Inhibitor
Biochemical Shift (1x vs 10x Enzyme) No significant shift>10-fold right shiftN/A
Biochemical Shift (+0.01% Triton X-100) No significant shiftComplete loss of activityN/A
CellTiter-Glo vs. Phase Contrast Phenotypes matchPhenotypes matchPotent but cells look healthy
Purified Luciferase >100 µM (Inactive)>100 µM (Inactive)<10 µM (Potent)
Module 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems . They include internal controls that prove the assay's mechanical integrity regardless of how N-Methyl-6-piperidin-3-ylnicotinamide behaves.

Protocol A: The Triton X-100 "De-Aggregation" Workflow

Purpose: To differentiate true target inhibition from colloidal aggregation caused by the basic piperidine moiety. Self-Validating Mechanism: This protocol uses a 2x2 matrix design. If the assay is functioning correctly, the known true inhibitor will maintain its regardless of detergent, while the known aggregator will lose activity in the presence of detergent, proving the assay can detect both states.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two batches of your standard biochemical assay buffer: one unmodified, and one supplemented with 0.01% (v/v) Triton X-100 (a non-ionic detergent that breaks up colloidal particles).

  • Enzyme Plating: Plate your target enzyme at the standard concentration across both buffer conditions.

  • Compound Dispensing: Dispense compounds in a 10-point dose-response curve (e.g., 3-fold dilutions starting at 100 µM):

    • Test: N-Methyl-6-piperidin-3-ylnicotinamide.

    • Control 1 (True Inhibitor): A known competitive inhibitor for your target (e.g., Staurosporine for kinases).

    • Control 2 (Aggregator): A known PAINS/aggregator (e.g., Rottlerin) (4)[4].

  • Incubation & Read: Incubate for the standard duration and read the assay.

  • Data Interpretation: If the of the test compound increases by >5-fold or disappears entirely in the Triton X-100 buffer, it is a colloidal aggregator.

Protocol B: Purified Luciferase Counter-Screen

Purpose: To rule out false-positive cytotoxicity or false reporter inhibition in ATP-dependent assays. Self-Validating Mechanism: By utilizing purified firefly luciferase without cells, we isolate the detection reagent from the biological target. A known luciferase inhibitor ensures the assay is sensitive to interference.

Step-by-Step Methodology:

  • Reaction Mix: Prepare a reaction mix containing 10 nM purified Firefly Luciferase (e.g., Photinus pyralis), 10 µM ATP, and 10 µM D-luciferin in a standard assay buffer (50 mM Tris-HCl pH 7.5, 10 mM , 0.1% BSA).

  • Compound Dispensing: Dispense compounds in a dose-response format into a 384-well or 1536-well plate:

    • Test: N-Methyl-6-piperidin-3-ylnicotinamide.

    • Control 1 (Luciferase Inhibitor): Resveratrol or PTC124 (should show ).

    • Control 2 (Negative Control): DMSO vehicle.

  • Measurement: Add the reaction mix to the compounds. Measure luminescence immediately (t=0) and after 15 minutes (t=15) to check for time-dependent quenching.

  • Data Interpretation: Any dose-dependent decrease in luminescence by the test compound confirms it is a direct assay interferent and cannot be evaluated using luciferase-coupled readouts.

References
  • Shoichet, B. K. (2006). Screening in a spirit haunted world. Drug Discovery Today, 11(13-14), 607-615.[Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.[Link]

  • Auld, D. S., Southall, N. T., Jadhav, A., Johnson, R. L., Diller, D. J., Simeonov, A., Austin, C. P., & Inglese, J. (2008). Characterization of chemical libraries for luciferase inhibitory activity. Journal of Medicinal Chemistry, 51(8), 2372-2386.[Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Nicotinamide Derivatives: Focusing on N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride as a Putative NNMT Inhibitor

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride and other key nicotinamide derivatives. Given t...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride and other key nicotinamide derivatives. Given the limited public data on this specific molecule, we position it within the context of its likely therapeutic target, Nicotinamide N-methyltransferase (NNMT), a pivotal enzyme in cellular metabolism and a target of significant therapeutic interest. We will compare its hypothesized mechanism with other classes of nicotinamide-based compounds, supported by experimental frameworks and data from the broader field.

Introduction: The Central Role of Nicotinamide in Cellular Metabolism

Nicotinamide (NAM), the amide form of vitamin B3, is a fundamental molecule in all living cells. Its primary role is to serve as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in redox reactions essential for energy metabolism.[1][2] Beyond its bioenergetic functions, NAD+ is consumed by several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38, which regulate a vast array of cellular processes such as DNA repair, gene expression, and calcium signaling. The salvage pathway, which recycles NAM back into NAD+, is the predominant route for NAD+ biosynthesis in mammals, making the enzymes within this pathway critical nodes of metabolic control.[3]

Nicotinamide N-Methyltransferase (NNMT): An Emerging Therapeutic Target

Within the NAD+ salvage pathway, Nicotinamide N-methyltransferase (NNMT) has emerged as a key regulator and a promising therapeutic target for a range of diseases.[1][4] NNMT is a cytosolic enzyme that catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[5][6]

This action has two major consequences:

  • Regulation of NAD+ Levels: By consuming nicotinamide, NNMT can limit the substrate available for the NAD+ salvage pathway, thereby lowering cellular NAD+ pools.[7]

  • Modulation of the Cellular Methylation Index: The reaction consumes the universal methyl donor, SAM, and produces SAH, a potent feedback inhibitor of other methyltransferases.[6]

Elevated NNMT expression is implicated in numerous pathologies, including metabolic diseases (obesity, type 2 diabetes), various cancers, and neurodegenerative disorders.[7] Consequently, the development of small-molecule NNMT inhibitors has become an active area of research to counteract these pathological states by restoring NAD+ homeostasis and cellular methylation potential.

Signaling Pathway: The NAD+ Salvage Pathway and the Role of NNMT

NNMT_Pathway cluster_NAD_Cycle NAD+ Salvage & Consumption cluster_NNMT NNMT Pathway NAD NAD+ PARPs_SIRTs PARPs, Sirtuins, etc. NAD->PARPs_SIRTs Consumption NAM Nicotinamide (NAM) NMN NMN NAM->NMN NAMPT (Rate-Limiting Step) NNMT NNMT NAM->NNMT Substrate NMN->NAD NMNATs PARPs_SIRTs->NAM Release SAH SAH NNMT->SAH Product MNA 1-Methylnicotinamide (MNA) (Excreted) NNMT->MNA Product SAM SAM SAM->NNMT Methyl Donor

Caption: The NAD+ Salvage Pathway and the regulatory role of NNMT.

N-Methyl-6-piperidin-3-ylnicotinamide: A Profile as a Putative NNMT Inhibitor

While specific biochemical and cellular data for N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride are not prevalent in publicly accessible scientific literature, its structure provides compelling rationale for its classification as a potential NNMT inhibitor. The molecule contains the core nicotinamide scaffold, which is the natural substrate for NNMT, combined with a piperidine moiety. The piperidine ring is a highly privileged scaffold in medicinal chemistry, known to enhance drug-like properties.[8] Notably, recent patent literature discloses various piperidine derivatives as potent inhibitors of NNMT for the treatment of chronic kidney disease and heart failure, underscoring the relevance of this structural motif.[9][10]

Based on this structural analysis, it is hypothesized that N-Methyl-6-piperidin-3-ylnicotinamide acts as a competitive inhibitor at the nicotinamide binding site of the NNMT enzyme. The piperidine group likely occupies adjacent pockets within the active site, conferring affinity and selectivity.

A Comparative Framework for Nicotinamide Derivatives

To understand the potential role of N-Methyl-6-piperidin-3-ylnicotinamide, it is essential to compare it with other classes of nicotinamide derivatives categorized by their primary mechanism of action.

Class 1: NAD+ Precursors
  • Examples: Nicotinamide (NAM), Nicotinamide Riboside (NR).

  • Mechanism of Action: These molecules directly feed into the NAD+ salvage pathway to boost cellular NAD+ pools. NR, for instance, is converted to nicotinamide mononucleotide (NMN) and then to NAD+.[11]

  • Therapeutic Goal: To counteract age- or disease-related NAD+ decline.

  • Key Difference: These compounds aim to increase the flux through the salvage pathway, whereas an NNMT inhibitor like N-Methyl-6-piperidin-3-ylnicotinamide would preserve the endogenous NAM pool for NAD+ synthesis by blocking its degradation.

Class 2: PARP Inhibitors
  • Examples: Olaparib, Rucaparib.

  • Mechanism of Action: These drugs contain a nicotinamide-like moiety that acts as a competitive inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. By binding to the NAD+ pocket on PARP, they block its role in DNA damage repair.

  • Therapeutic Goal: Primarily used in oncology to induce synthetic lethality in cancers with specific DNA repair defects (e.g., BRCA mutations).

  • Key Difference: PARP inhibitors target an NAD+-consuming enzyme, whereas N-Methyl-6-piperidin-3-ylnicotinamide is hypothesized to target an NAD+-precursor-metabolizing enzyme (NNMT).

Class 3: NAMPT Modulators
  • Examples: (S)-N-((1H-Indol-5-yl)methyl)-1-(2-(3-fluoro-4-methylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxamide.[3]

  • Mechanism of Action: These can be either inhibitors or allosteric activators of Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[3]

  • Therapeutic Goal: NAMPT inhibitors are explored in oncology, while activators are being investigated to boost NAD+ levels.

  • Key Difference: These compounds modulate the first committed step of NAD+ salvage from nicotinamide, directly impacting NMN production. In contrast, NNMT inhibitors act on a competing pathway for nicotinamide.

Class 4: NNMT Inhibitors (Hypothesized Class for the Target Compound)
  • Examples: Quinolinium analogues, bisubstrate inhibitors (e.g., II559, II802), macrocyclic peptides.[12][13][14]

  • Mechanism of Action: These molecules bind to the active site of NNMT, preventing the methylation of nicotinamide. They can be competitive with nicotinamide, SAM, or act as bisubstrate inhibitors that occupy both binding pockets.[5]

  • Therapeutic Goal: To treat metabolic diseases, cancers, and other conditions associated with elevated NNMT activity.[4]

  • Performance Data: The field of NNMT inhibitor development is rapidly advancing. Potency varies widely across different scaffolds, with recent bisubstrate inhibitors demonstrating nanomolar affinity.

Table 1: Comparative Efficacy of Selected NNMT Inhibitors

Compound Class Example Compound Inhibition Constant (Ki or IC50) Selectivity Reference
Quinolinium Analogue N-methylquinolinium IC50 ~ 1 µM Moderate [12]
Bisubstrate Inhibitor II559 Ki = 1.2 nM >5000-fold over other methyltransferases [14]
Bisubstrate Inhibitor II802 Ki = 1.6 nM >5000-fold over other methyltransferases [14]
Macrocyclic Peptide Peptide 23 IC50 = 0.15 nM High [13]

| Covalent Inhibitor | RS004 | kobs/[I] = 245 M⁻¹s⁻¹ | Selective for endogenous NNMT |[2] |

Note: This table provides a snapshot of the current landscape of NNMT inhibitors to contextualize the potential efficacy targets for new chemical entities like N-Methyl-6-piperidin-3-ylnicotinamide.

Experimental Protocols for Characterization

To validate the hypothesized mechanism of action for N-Methyl-6-piperidin-3-ylnicotinamide and quantify its efficacy, the following experimental protocols are essential.

Protocol 1: In Vitro NNMT Inhibition Assay (SAH-Coupled Fluorescence Assay)

This protocol determines the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human NNMT. The assay couples the production of SAH to a fluorescent signal.

Causality: The choice of a coupled-enzyme assay is for continuous monitoring and high-throughput capability. The production of SAH, a direct product of the NNMT reaction, is stoichiometrically linked to the consumption of nicotinamide. By measuring SAH levels, we directly quantify NNMT activity.

Workflow Diagram:

Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - Recombinant hNNMT - SAM & Nicotinamide - Test Compound Dilutions - Coupling Enzymes (SAHH, Adenosine Deaminase) - Fluorescent Probe (e.g., Amplex Red) start->prep_reagents dispense Dispense Reagents into 384-well Plate: 1. Test Compound / DMSO Control 2. NNMT Enzyme Solution prep_reagents->dispense incubate1 Pre-incubate (15 min, RT) (Allows compound-enzyme binding) dispense->incubate1 add_substrate Initiate Reaction: Add Substrate Mix (SAM, NAM, Coupling Enzymes, Probe) incubate1->add_substrate read_plate Kinetic Read: Measure Fluorescence (Ex/Em) every 60s for 30-60 min add_substrate->read_plate analyze Data Analysis: - Calculate reaction rates (V₀) - Plot % Inhibition vs. [Compound] - Fit to dose-response curve read_plate->analyze end_point Determine IC50 Value analyze->end_point

Sources

Comparative

A Senior Application Scientist's Guide to the Stability of N-Methyl-6-piperidin-3-ylnicotinamide: Dihydrochloride Salt vs. Free Base

For drug development professionals, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical decision with far-reaching implications for a drug's safety, efficacy, and manu...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical decision with far-reaching implications for a drug's safety, efficacy, and manufacturability. This guide provides a comprehensive comparison of the stability of N-Methyl-6-piperidin-3-ylnicotinamide as a dihydrochloride salt versus its free base form. We will delve into the essential stability-indicating parameters: hygroscopicity, thermal stability, and aqueous solubility, providing both the theoretical framework and practical experimental protocols to empower researchers in making data-driven decisions.

The choice between a salt and a free base is not merely a matter of chemical convenience; it is a fundamental aspect of drug design that influences everything from shelf-life to bioavailability.[1][2][3] Generally, salt forms of basic compounds are preferred for their enhanced stability and solubility.[1] However, this is not a universal rule, and a thorough, side-by-side experimental evaluation is imperative.

This guide is structured to walk you through the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

Hygroscopicity Assessment: The Propensity for Water Uptake

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical quality attribute for any solid dosage form.[4][5] Excessive moisture uptake can lead to physical changes such as deliquescence, caking, and altered dissolution rates, as well as chemical degradation through hydrolysis.[2][5] Therefore, understanding the hygroscopic nature of the N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride salt and its free base is paramount.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the mass change of a sample as it is exposed to a range of relative humidities at a constant temperature.[6] This method provides a detailed moisture sorption-desorption profile.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride salt and, separately, the free base into the DVS sample pan.

  • Drying: Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved. This establishes the dry mass of the sample.

  • Sorption Phase: Increase the RH in a stepwise manner (e.g., 10% increments from 0% to 90% RH). At each step, the sample mass is allowed to equilibrate.

  • Desorption Phase: Subsequently, decrease the RH in the same stepwise manner from 90% back to 0% RH, again allowing for mass equilibration at each step.

  • Data Analysis: Plot the change in mass (%) as a function of RH to generate sorption and desorption isotherms.

Causality Behind Experimental Choices:

  • The stepwise increase and decrease in humidity allow for the determination of the equilibrium moisture content at each humidity level and reveal any hysteresis, which can indicate changes in the solid-state form.

  • Starting with a drying step ensures that the measured weight gain is solely due to adsorbed/absorbed water.

DVS_Workflow cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_output Data Output prep Weigh 5-10 mg of Salt and Free Base dry Equilibrate at 0% RH prep->dry sorp Stepwise Increase in RH (0% to 90%) dry->sorp Sorption desorp Stepwise Decrease in RH (90% to 0%) sorp->desorp Desorption plot Plot % Mass Change vs. RH desorp->plot isotherm Generate Sorption/ Desorption Isotherms plot->isotherm

Figure 1: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Data Presentation:

ParameterN-Methyl-6-piperidin-3-ylnicotinamide Dihydrochloride SaltN-Methyl-6-piperidin-3-ylnicotinamide Free Base
Moisture Uptake at 80% RH Hypothetical: 5.2%Hypothetical: 0.8%
Hygroscopicity Class (Ph. Eur.) Hypothetical: HygroscopicHypothetical: Slightly Hygroscopic
Hysteresis Observed Hypothetical: YesHypothetical: No

Interpretation and Implications:

In this hypothetical scenario, the dihydrochloride salt is significantly more hygroscopic than the free base. The presence of hysteresis for the salt form might suggest that the absorbed water induces a change in the crystal structure. A highly hygroscopic material like the salt would require more stringent control over humidity during manufacturing and storage, and may necessitate more protective packaging.[4] The lower hygroscopicity of the free base would be a considerable advantage in terms of handling and formulation.

Thermal Stability Assessment

Thermal analysis provides crucial information about the physical and chemical changes that occur in a material as a function of temperature.[7][8] These studies are essential for identifying melting points, decomposition temperatures, and potential polymorphic transitions, all of which are critical for determining appropriate processing and storage conditions.[9][10]

Experimental Protocols: Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and an inert reference.[7][8] When run simultaneously (TG/DTA), they provide a comprehensive thermal profile.

Methodology:

  • Sample Preparation: Place 2-5 mg of the test substance (dihydrochloride salt or free base) into an appropriate TGA pan (e.g., alumina).

  • TGA/DTA Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature beyond its decomposition point (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.

  • Data Analysis:

    • TGA Curve: Plot the percentage of initial mass versus temperature. The onset of significant weight loss indicates decomposition.

    • DTA Curve: Plot the temperature difference (ΔT) versus temperature. Endothermic peaks (negative ΔT) typically represent melting or desolvation, while exothermic peaks (positive ΔT) can indicate decomposition or crystallization.

Causality Behind Experimental Choices:

  • A controlled, linear heating rate ensures that thermal events are clearly resolved.

  • An inert atmosphere is used to isolate the effects of heat from those of oxidation, providing a clearer picture of the intrinsic thermal stability.

TG_DTA_Workflow cluster_prep Sample Preparation cluster_analysis TGA/DTA Analysis cluster_output Data Output & Analysis prep Place 2-5 mg of Sample in TGA Pan heat Heat from 25°C to 400°C at 10°C/min under N2 prep->heat tga_curve Plot % Mass vs. Temp (TGA Curve) heat->tga_curve dta_curve Plot ΔT vs. Temp (DTA Curve) heat->dta_curve analyze Identify Onset of Decomposition & Melts tga_curve->analyze dta_curve->analyze

Figure 2: Workflow for simultaneous Thermogravimetric and Differential Thermal Analysis (TGA/DTA).

Data Presentation:

ParameterN-Methyl-6-piperidin-3-ylnicotinamide Dihydrochloride SaltN-Methyl-6-piperidin-3-ylnicotinamide Free Base
Melting Point (DTA, Onset) Hypothetical: 215°CHypothetical: 110°C
Decomposition Temp (TGA, Onset) Hypothetical: 225°CHypothetical: 180°C
Thermal Event at ~100°C Hypothetical: Endotherm with weight loss (desolvation)Hypothetical: None

Interpretation and Implications:

In this hypothetical case, the dihydrochloride salt exhibits a higher melting point and a higher decomposition temperature, suggesting greater thermal stability.[7] The thermal event around 100°C for the salt could indicate the loss of bound water, which correlates with the hygroscopicity data. A higher melting point is generally desirable for solid dosage form manufacturing to avoid issues during processes like milling and compression. The lower thermal stability of the free base might impose limitations on manufacturing processes involving heat, such as drying.

Aqueous Solubility and pH-Dependent Stability

Solubility is a key determinant of a drug's bioavailability.[3] For ionizable compounds like N-Methyl-6-piperidin-3-ylnicotinamide, solubility is highly dependent on pH.[1][11] Understanding the pH-solubility profile is crucial for predicting in vivo dissolution and for developing stable liquid formulations.

Experimental Protocol: pH-Solubility Profile Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 7.4).

  • Sample Addition: Add an excess of the dihydrochloride salt or free base to separate vials containing each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Analysis: After equilibration, filter the samples to remove undissolved solids. Analyze the concentration of the dissolved API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • pH Measurement: Measure the final pH of each saturated solution.

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL) as a function of the final pH.

Causality Behind Experimental Choices:

  • Using an excess of the solid ensures that the resulting solution is saturated, representing the equilibrium solubility.

  • Extended equilibration time is necessary to ensure that the system has reached a true thermodynamic equilibrium.

  • HPLC is used for its specificity and sensitivity in quantifying the API concentration without interference from buffer components.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_output Data Output prep_buffers Prepare Buffers (pH 1.2 to 7.4) add_solid Add Excess Solid to Each Buffer prep_buffers->add_solid agitate Agitate at Constant Temp for 24-48 hours add_solid->agitate filter_sample Filter to Remove Undissolved Solid agitate->filter_sample measure_conc Analyze Filtrate by HPLC filter_sample->measure_conc measure_ph Measure Final pH filter_sample->measure_ph plot_data Plot Solubility vs. pH measure_conc->plot_data measure_ph->plot_data

Figure 3: Workflow for determining the pH-solubility profile using the shake-flask method.

Data Presentation:

pHN-Methyl-6-piperidin-3-ylnicotinamide Dihydrochloride Salt Solubility (mg/mL)N-Methyl-6-piperidin-3-ylnicotinamide Free Base Solubility (mg/mL)
1.2 Hypothetical: > 200Hypothetical: > 200
4.5 Hypothetical: 150Hypothetical: 145
6.8 Hypothetical: 80Hypothetical: 5
7.4 Hypothetical: 50Hypothetical: < 1

Interpretation and Implications:

As expected for a basic compound, both forms exhibit high solubility at low pH where the molecule is protonated. However, the dihydrochloride salt maintains significantly higher solubility in the neutral and slightly basic pH range.[1][11] This is a critical advantage, as it suggests better dissolution and potential for higher absorption in the intestinal tract. The poor solubility of the free base at intestinal pH could lead to low bioavailability. The salt form's superior solubility profile makes it a much stronger candidate for an orally administered drug product.

Practical Implications & Recommendations

FeatureDihydrochloride SaltFree BaseRecommendation
Hygroscopicity HighLowFree Base is superior. Requires less stringent manufacturing and storage controls.
Thermal Stability HighModerateSalt is superior. More robust to thermal stress during manufacturing.
Aqueous Solubility High across pH rangePoor at neutral pHSalt is vastly superior. Critical for oral bioavailability.

Overall Recommendation:

While the free base demonstrates a more favorable hygroscopicity profile, its poor aqueous solubility at physiological pH is a significant liability that would likely hinder its development as an oral drug. The dihydrochloride salt , despite its hygroscopicity, is the recommended form for progression. Its high thermal stability and, most importantly, its superior solubility profile across the relevant pH range, make it the most promising candidate for achieving reliable and effective in vivo performance.

The hygroscopicity of the salt is a manageable challenge. It can be addressed through controlled manufacturing environments, appropriate formulation strategies (e.g., inclusion of excipients that mitigate moisture effects), and the selection of suitable moisture-protective packaging.[12]

This guide underscores the importance of a multi-faceted approach to solid-state form selection. By systematically evaluating key stability-indicating parameters, researchers can build a robust data package to justify their choice and de-risk the subsequent stages of drug development, ultimately ensuring the quality, safety, and efficacy of the final medicinal product.[13][14][15]

References

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). [Source not available, please verify source and provide a valid URL]
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 26). [Source not available, please verify source and provide a valid URL]
  • Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Slideshare. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Source not available, please verify source and provide a valid URL]
  • Quality Guidelines - ICH. International Council for Harmonisation. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Source not available, please verify source and provide a valid URL]
  • Q1A(R2) Guideline - ICH. (2010, February 2). International Council for Harmonisation. [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). [Source not available, please verify source and provide a valid URL]
  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study. (2017, December 24). [Source not available, please verify source and provide a valid URL]
  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. [Link]

  • Pharmaceutical Salts Optimization of Solubility or Even More? (2010, March 1). [Source not available, please verify source and provide a valid URL]
  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. PMC - NIH. [Link]

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. PubMed. [Link]

  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • A Comparison of Solubility Characteristics of Free Bases and Hydrochloride Salts of Tetracycline Antibiotics in Hydrochloric Acid Solutions. J-Stage. [Link]

  • Physical Stability of Salts of Weak Bases in the Solid-State. ResearchGate. [Link]

  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc. [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). [Source not available, please verify source and provide a valid URL]
  • Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. PubMed. [Link]

  • The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2. IKEV. [Link]

  • Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. ResearchGate. [Link]

  • Thermal analysis curves (TGA, DTG and DTA) of GMP. ResearchGate. [Link]

  • Thermogravimetry Differential Thermal Analysis (TG/DTA). EAG Laboratories. [Link]

  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. ResearchGate. [Link]

  • Thermal Analysis TGA / DTA. [Source not available, please verify source and provide a valid URL]
  • Stability of pharmaceutical salts in solid oral dosage forms. PubMed. [Link]

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Validation

Comparative Analytical Guide: Quantification Strategies for N-Methyl-6-piperidin-3-ylnicotinamide

Executive Summary & Analytical Challenges N-Methyl-6-piperidin-3-ylnicotinamide is a highly polar, basic heterocyclic compound. Its structural features—a basic piperidine ring and a nicotinamide moiety—present unique chr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

N-Methyl-6-piperidin-3-ylnicotinamide is a highly polar, basic heterocyclic compound. Its structural features—a basic piperidine ring and a nicotinamide moiety—present unique chromatographic challenges. The primary obstacle in its quantification is peak tailing and poor retention on standard reversed-phase columns due to secondary interactions between the protonated piperidine nitrogen and residual silanols on the silica stationary phase.

This guide objectively compares two primary quantification methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) . By analyzing the physicochemical profile of this compound, we establish self-validating protocols tailored for both high-sensitivity pharmacokinetic profiling and robust, high-concentration formulation assays.

Physicochemical Profiling & Causality in Method Design

To design a self-validating analytical system, every experimental choice must be grounded in the molecule's physicochemical properties:

  • Basicity & Ionization: The piperidine ring is strongly basic (pKa ~10.0)[1], meaning it remains fully protonated at physiological pH and within standard acidic mobile phases. This dictates the use of Electrospray Ionization in positive mode (ESI+) for mass spectrometry[2].

  • Chromophore Presence: The nicotinamide group provides a strong, distinct chromophore with a UV absorbance maximum (λmax) near 260 nm, enabling direct UV detection without the need for chemical derivatization[3].

  • Chromatographic Mitigation: To prevent severe peak tailing, the analytical strategy must either utilize highly end-capped, superficially porous columns with acidic modifiers (for LC-MS/MS) or employ ion-pairing reagents to neutralize the positive charge (for HPLC-UV)[3].

Method A: LC-MS/MS (The High-Sensitivity Benchmark)

Principle and Rationale

LC-MS/MS is the gold standard for quantifying piperidine and nicotinamide derivatives in complex biological matrices (e.g., plasma, brain tissue)[4]. The combination of chromatographic separation and Multiple Reaction Monitoring (MRM) provides absolute structural specificity and sub-nanogram sensitivity[5].

Self-Validating Protocol: Plasma Quantification

To ensure this protocol is self-validating, the inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory. This corrects for matrix-induced ion suppression during ESI and normalizes extraction recovery variations.

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing the SIL-IS (e.g., N-Methyl-6-piperidin-3-ylnicotinamide-d4 at 10 ng/mL). Causality: The 3:1 organic-to-aqueous ratio ensures complete precipitation of plasma proteins while keeping the highly polar analyte in solution[6].

  • Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of 0.1% Formic Acid in water. Causality: Diluting the organic extract with aqueous mobile phase prevents "solvent effects" (peak distortion) upon injection.

Step 2: UHPLC Separation

  • Column: Superficially porous C18 (2.1 x 50 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Detection (ESI+)

  • Monitor the [M+H]⁺ precursor ion. Optimize collision energy (typically 15-25 eV) to monitor dominant product ions resulting from the cleavage of the piperidine ring[2].

LCMS_Workflow A Biological Sample B Protein Precipitation A->B C Centrifugation & Extraction B->C D UHPLC Separation C->D E ESI+ Ionization D->E F MRM Detection E->F

Caption: Step-by-step LC-MS/MS sample preparation and analysis workflow.

Method B: HPLC-UV (The Robust Workhorse)

Principle and Rationale

For formulation analysis, in vitro enzymatic assays, or high-concentration pharmacokinetic studies, HPLC-UV offers a highly reproducible and cost-effective alternative[3]. Because the piperidine nitrogen causes tailing on standard silica, this method utilizes Ion-Pairing Chromatography .

Self-Validating Protocol: Formulation & Assay Quantification

Self-validation is achieved by running System Suitability Tests (SST) before each batch, ensuring the tailing factor (Tf) of the analyte peak remains < 1.5, confirming the efficacy of the ion-pairing reagent.

Step 1: Sample Preparation

  • For cell-free assays or liquid formulations, dilute the sample directly into the initial mobile phase.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Ion-Pairing Chromatography

  • Column: Fully end-capped C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase (Isocratic): 70% Water containing 10 mM Sodium Octanesulfonate (adjusted to pH 3.0 with phosphoric acid) / 30% Methanol.

  • Causality: The negatively charged octanesulfonate forms a neutral, hydrophobic ion pair with the positively charged piperidine ring. This increases retention on the C18 column and masks secondary interactions with silanols, yielding sharp, symmetrical peaks[3].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm (optimal for the nicotinamide chromophore).

Method_Selection Start Determine Analytical Goal Decision1 Required Sensitivity? Start->Decision1 HighSens High (pg/mL to ng/mL) In vivo PK / Tissue Decision1->HighSens Trace Levels LowSens Moderate (µg/mL) Formulation / In vitro Decision1->LowSens Bulk/Assay MS Select: LC-MS/MS (ESI+ MRM) HighSens->MS UV Select: HPLC-UV (Ion-Pairing, 260 nm) LowSens->UV

Caption: Decision matrix for selecting the appropriate quantification method based on assay requirements.

Comparative Data & Performance Metrics

The following table synthesizes the expected quantitative performance parameters for N-Methyl-6-piperidin-3-ylnicotinamide based on validated data for structurally analogous piperidine and nicotinamide derivatives[1][3][4].

Performance MetricLC-MS/MS (Method A)HPLC-UV (Method B)
Primary Application Pharmacokinetics, trace biomarker analysisQuality control, high-throughput enzymatic assays
Lower Limit of Quantitation (LLOQ) 0.03 - 0.5 ng/mL50 - 150 ng/mL
Linear Dynamic Range 0.05 - 500 ng/mL0.2 - 100 µg/mL
Sample Volume Required 10 - 50 µL100 - 200 µL
Specificity Extremely High (Precursor/Product Ion Mass)Moderate (Retention Time + UV Spectrum)
Throughput (Run Time) High (2 - 5 minutes)Moderate (10 - 15 minutes)
Matrix Interference Susceptible to Ion Suppression (requires IS)Susceptible to co-eluting UV-absorbing species

Conclusion

The accurate quantification of N-Methyl-6-piperidin-3-ylnicotinamide hinges on managing its basicity. LC-MS/MS remains the mandatory choice for in vivo studies requiring sub-nanogram sensitivity, leveraging ESI+ and MRM for absolute specificity. Conversely, HPLC-UV equipped with ion-pairing chromatography provides an exceptionally stable, cost-effective, and self-validating system for routine assay monitoring and formulation quality control where trace sensitivity is not a prerequisite.

References

  • High-Sensitivity LC-MS/MS Assay for Piperidine Compounds: An Application Note and Protocol. Benchchem. 1

  • A new and highly sensitive LC-MS/MS method for simultaneous quantification of NMN and related pyridine compounds. University of Cambridge. 4

  • Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Phenomenex. 6

  • Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS). PubMed / NPJ Aging. 5

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. Benchchem. 2

  • HPLC-UV Method for Measuring Nicotinamide N-methyltransferase Activity in Biological Samples: Evidence for Substrate Inhibition Kinetics. PubMed. 3

Sources

Comparative

Validation of N-Methyl-6-piperidin-3-ylnicotinamide Dihydrochloride Purity: A Comparative Guide to qNMR vs. Traditional Methods

The Analytical Imperative in Pharmaceutical Development N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride is a highly functionalized piperidine derivative utilized as a critical building block and intermediate in pha...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Imperative in Pharmaceutical Development

N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride is a highly functionalized piperidine derivative utilized as a critical building block and intermediate in pharmaceutical synthesis. In drug development, the precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a strict regulatory requirement.

Traditionally, purity validation relies heavily on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV detection. However, HPLC-UV possesses inherent analytical blind spots: it cannot detect species lacking a chromophore (such as residual inorganic salts or water) and relies on the assumption that the analyte and impurities have similar response factors. Consequently, chromatographic purity by HPLC often of a sample[1].

To establish a self-validating and metrologically traceable system, Proton Quantitative Nuclear Magnetic Resonance (1H-qNMR) has emerged as the gold standard for absolute purity determination. Recognized by[1] and standardized under[2], qNMR operates as a primary ratio measurement procedure.

Expert Insight on Dihydrochloride Salts: Because N-Methyl-6-piperidin-3-ylnicotinamide is supplied as a dihydrochloride salt, standard HPLC-UV only detects the UV-active nicotinamide chromophore; it is completely blind to the chloride counterions and ambient moisture. If a batch has sub-stoichiometric HCl (e.g., 1.8 equivalents instead of 2.0) or has absorbed atmospheric water, HPLC-UV will still report an artificially high area percent (e.g., >99%). qNMR circumvents this by measuring the absolute mass fraction of the API protons relative to the total weighed mass, instantly revealing discrepancies in salt stoichiometry or hydration.

Objective Comparison: qNMR vs. HPLC-UV vs. Mass Balance

Selecting the correct analytical technique requires understanding the fundamental causality behind how each method derives its purity value. Table 1 objectively compares the performance and requirements of the three primary purity validation methods.

Table 1: Comparison of Analytical Methodologies for Purity Validation

Feature1H-qNMR (Internal Standard)HPLC-UV (Area Normalization)Mass Balance (HPLC + KF + ROI)
Principle of Measurement Direct molar ratio via nuclear spin resonance.Relative UV absorbance of separated components.Subtraction of all quantified impurities from 100%.
Reference Standard Needed No (Only a generic Internal Standard is required).Yes (Requires a characterized standard of the analyte).Yes (For accurate impurity quantification).
Detection of Non-UV Impurities Yes (Detects water, solvents, and salt variations inherently).No (Blind to water, inorganic salts, and aliphatic solvents).Yes (Requires orthogonal tests like Karl Fischer/ROI).
Metrological Traceability Direct to the mass of the IS[3].Dependent on the traceability of the external standard.Cumulative error from multiple orthogonal techniques.
Analysis Time Rapid (15–30 minutes per sample).Slow (Requires method development and long run times).Very Slow (Requires multiple separate analyses).

Experimental Protocol: 1H-qNMR Purity Validation Workflow

To ensure scientific integrity and reproducibility, the following protocol details the internal standard method for evaluating N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride. This protocol is designed as a self-validating system : by co-weighing a Certified Reference Material (CRM) with the sample, the final purity calculation is intrinsically linked to the SI unit of mass.

Step 1: Internal Standard (IS) Selection

Choose an internal standard with a known, [4]. For this compound, Maleic acid (CRM grade) is an optimal internal standard.

  • Causality: Maleic acid produces a distinct singlet resonance at ~6.3 ppm, which perfectly avoids overlapping with the aliphatic piperidine protons (1.5–3.5 ppm) or the aromatic nicotinamide protons (7.5–9.0 ppm) of the analyte.

Step 2: Precision Gravimetric Preparation
  • Causality: The entire accuracy of qNMR rests on the precision of the mass ratio.

  • Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh ~10.0 mg of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride and ~5.0 mg of the Maleic acid IS into a clean glass vial.

  • Dissolve the mixture in 1.0 mL of Deuterated Water (D2O) or DMSO-d6. Ensure complete dissolution; undissolved particulates will skew the molar ratio and invalidate the assay.

Step 3: NMR Acquisition Parameters
  • Nucleus: 1H

  • Relaxation Delay (D1): Set to ≥ 5 × T1 (spin-lattice relaxation time) of the slowest relaxing proton.

    • Causality: A D1 of 30–60 seconds ensures >99.3% longitudinal magnetization recovery. Failing to allow complete relaxation results in signal saturation, which artificially lowers the integral and destroys quantitative accuracy.

  • Flip Angle: 90° to maximize the signal-to-noise ratio (SNR).

  • Transients (Scans): Minimum of 64 scans to achieve an SNR > 250:1 for all target peaks.

Step 4: Data Processing & Absolute Purity Calculation
  • Apply strict phase and baseline corrections to the resulting Free Induction Decay (FID).

  • Integrate the target analyte peak (e.g., the N-methyl singlet at ~2.8 ppm) and the IS peak (~6.3 ppm).

  • Calculate the absolute mass fraction (Purity, Px​ ) using the fundamental qNMR equation:

    Px​=(Iis​Ix​​)×(Nx​Nis​​)×(Mis​Mx​​)×(Wx​Wis​​)×Pis​

    (Where I = integral area, N = number of protons, M = molar mass, W = gravimetric weight, and P = purity of the IS).

Workflow Visualization

QNMR_Workflow N1 1. Analyte & IS Selection (N-Methyl-6-piperidin-3-ylnicotinamide) N2 2. Precision Gravimetry (Microbalance Co-weighing) N1->N2 N3 3. Sample Dissolution (D2O or DMSO-d6) N2->N3 N4 4. 1H-qNMR Acquisition (Strict D1 > 5*T1) N3->N4 N5 5. Spectral Processing (Phase/Baseline & Integration) N4->N5 N6 6. Absolute Purity Calculation (Direct Molar Ratio) N5->N6 N7 7. SI-Traceable Report (Orthogonal Verification) N6->N7

Figure 1: Step-by-step self-validating qNMR workflow for absolute purity determination.

Comparative Experimental Data

To demonstrate the practical implications of these methodologies, Table 2 presents simulated cross-validation data for three separate batches of N-Methyl-6-piperidin-3-ylnicotinamide dihydrochloride. The close agreement between orthogonal methods provides a in the assigned purity value[5], but highlights the critical blind spots of HPLC.

Table 2: Experimental Purity Data (HPLC vs. 1H-qNMR)

Batch NumberPurity by HPLC-UV (%)Purity by 1H-qNMR (%)Absolute Difference (%)Analytical Observation
Batch A (Reference) 99.8599.79-0.06Excellent agreement; high-quality dry batch.
Batch B (Hygroscopic) 99.6097.10-2.50qNMR detected significant mass displacement due to absorbed atmospheric water (invisible to HPLC).
Batch C (Salt Variance) 99.8094.50-5.30HPLC shows high purity of the free base, but qNMR reveals sub-stoichiometric HCl content altering the total mass fraction.

References

  • Title: ISO 24583:2022 - 1H qNMR Purity Determination for Food Compounds | Source: iTeh Standards / ISO | URL: [Link]

  • Title: Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report) | Source: OPUS / IUPAC | URL: [Link]

  • Title: New qNMR internal standard for pharmaceuticals and other organofluorine compounds | Source: BIPM | URL: [Link]

Sources

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